TASP0390325
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIXGNLBPARAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TASP0390325: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
TASP0390325 is a potent and selective antagonist of the Arginine Vasopressin Receptor 1B (AVPR1B). Its mechanism of action centers on its high-affinity binding to the AVPR1B, thereby competitively inhibiting the binding of the endogenous ligand, arginine vasopressin (AVP). This antagonism effectively blocks the downstream signaling cascades initiated by AVP at this specific receptor subtype. The AVPR1B is predominantly expressed in the anterior pituitary gland, where it plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking AVP's action at the pituitary AVPR1B, this compound modulates the release of adrenocorticotropic hormone (ACTH), a key mediator of the stress response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Target | Species | Preparation | Radioligand | IC50 (nM) | Reference |
| AVPR1B | Human | Recombinant | [³H]-AVP | 2.72 | [1] |
| AVPR1B | Rat | Anterior Pituitary Membranes | [³H]-AVP | 2.22 | [1] |
Table 2: In Vitro Functional Antagonist Activity
| Assay | Cell Line | Stimulus | Measured Response | IC50 (nM) | Reference |
| Calcium Influx | Not Specified | 2.5 nM AVP | Intracellular Ca²⁺ Increase | 20.2 | [1] |
Table 3: In Vivo Pharmacodynamic Activity
| Animal Model | Challenge | Measured Effect | Route of Administration | Effective Dose | Reference |
| Rat | CRF/dDAVP | Inhibition of plasma ACTH increase | Oral | 1 mg/kg | [1] |
| Rat | Forced Swimming Test | Antidepressant-like effect | Oral | Not Specified | [1] |
| Rat | Olfactory Bulbectomy | Antidepressant-like effect | Oral | Not Specified | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human and rat AVPR1B.
Methodology:
-
Membrane Preparation:
-
For the human receptor, membranes were prepared from cells recombinantly expressing the human AVPR1B.
-
For the rat receptor, anterior pituitary glands were dissected from rats and homogenized to prepare a crude membrane fraction.
-
-
Binding Reaction:
-
Membranes were incubated with a fixed concentration of the radioligand, [³H]-Arginine Vasopressin ([³H]-AVP).
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled AVP.
-
-
Incubation and Filtration:
-
The reaction mixture was incubated to allow for binding to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters was measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-AVP (IC50) was calculated using non-linear regression analysis.
-
In Vitro Functional Calcium Influx Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture:
-
A suitable cell line endogenously or recombinantly expressing the AVPR1B was cultured to an appropriate density.
-
-
Calcium Indicator Loading:
-
Cells were loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to calcium.
-
-
Compound Treatment:
-
Cells were pre-incubated with varying concentrations of this compound.
-
-
Stimulation and Measurement:
-
Cells were then stimulated with a fixed concentration of AVP (e.g., 2.5 nM) to induce an increase in intracellular calcium.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured in real-time using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the AVP-induced calcium response (IC50) was determined.
-
In Vivo CRF/dDAVP-Induced ACTH Release in Rats
Objective: To evaluate the in vivo efficacy of this compound in blocking the HPA axis response.
Methodology:
-
Animal Acclimation:
-
Male rats were acclimated to the housing conditions for a specified period.
-
-
Drug Administration:
-
This compound was administered orally at various doses. A vehicle control group was also included.
-
-
HPA Axis Stimulation:
-
After a defined pre-treatment time, rats were challenged with an intravenous or intraperitoneal injection of a combination of corticotropin-releasing factor (CRF) and desmopressin (B549326) (dDAVP), a V2 receptor agonist used to prevent hypotensive effects of CRF.
-
-
Blood Sampling:
-
Blood samples were collected at specific time points after the challenge.
-
-
ACTH Measurement:
-
Plasma was separated from the blood samples, and the concentration of ACTH was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The effect of this compound on the CRF/dDAVP-induced increase in plasma ACTH levels was calculated and compared to the vehicle-treated group.
-
Visualizations
Signaling Pathway of AVPR1B and Inhibition by this compound
Caption: AVPR1B signaling cascade and its inhibition by this compound.
Experimental Workflow for In Vivo ACTH Challenge
Caption: Workflow for assessing this compound's in vivo efficacy.
References
TASP0390325: A Technical Guide to a Novel Vasopressin V1B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0390325 is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, playing a significant role in the regulation of stress, anxiety, and depression. Preclinical studies have demonstrated the high affinity and antagonist activity of this compound at the V1B receptor, leading to antidepressant and anxiolytic effects in various rodent models. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its evaluation, and a visualization of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on novel therapeutics for stress-related psychiatric disorders.
Introduction
The arginine vasopressin (AVP) system, and specifically the V1B receptor subtype, has emerged as a promising target for the development of novel treatments for depression and anxiety disorders.[1] The V1B receptor is predominantly expressed in the anterior pituitary, where it mediates the effects of AVP on adrenocorticotropic hormone (ACTH) release, a critical step in the HPA axis stress response.[2][3] Dysregulation of the HPA axis is a well-established pathophysiological hallmark of major depressive disorder. This compound is a novel small molecule antagonist designed to selectively target the V1B receptor, thereby modulating HPA axis hyperactivity and exerting therapeutic effects.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound [4]
| Receptor | Species | Radioligand | IC50 (nM) |
| V1B | Human (recombinant) | [³H]-AVP | 2.72 |
| V1B | Rat (anterior pituitary) | [³H]-AVP | 2.22 |
Table 2: In Vitro Functional Antagonist Activity of this compound [4]
| Assay | Cell Line | Agonist | IC50 (nM) |
| AVP-induced Ca²⁺ influx | CHO (human V1B) | Arginine Vasopressin (2.5 nM) | 20.2 |
Table 3: In Vivo Efficacy of this compound in a Neuroendocrine Challenge Model [4]
| Model | Species | Challenge | This compound Dose (p.o.) | Outcome |
| CRF/dDAVP-induced ACTH release | Rat | Corticotropin-releasing factor / desmopressin | 1 mg/kg | Significant antagonism of ACTH increase |
Signaling Pathways and Experimental Workflows
Vasopressin V1B Receptor Signaling Pathway
The V1B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon binding of arginine vasopressin (AVP), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers downstream cellular responses, including the secretion of ACTH from pituitary corticotrophs. This compound acts as a competitive antagonist at the V1B receptor, blocking the binding of AVP and thereby inhibiting this signaling cascade.
Caption: Vasopressin V1B receptor signaling cascade.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound involves two key assays: a radioligand binding assay to determine its affinity for the V1B receptor, and a functional assay to measure its antagonist activity.
Caption: Workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the human and rat V1B receptors.
Materials:
-
Membrane preparations from CHO cells stably expressing the human V1B receptor or from rat anterior pituitaries.
-
[³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.
-
This compound at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, [³H]-AVP (final concentration ~1 nM), and varying concentrations of this compound or vehicle in binding buffer.
-
For non-specific binding determination, add a high concentration of unlabeled AVP (e.g., 1 µM) instead of this compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization.
Materials:
-
CHO cells stably expressing the human V1B receptor.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Arginine Vasopressin (AVP).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Seed the hV1B-CHO cells in a 96-well black-walled, clear-bottom plate and culture until confluent.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle to the wells and incubate for 15 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add AVP (final concentration ~2.5 nM) to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
-
Calculate the inhibition of the AVP-induced calcium response by this compound and determine the IC50 value.
CRF/dDAVP-Induced ACTH Release in Rats
Objective: To evaluate the in vivo efficacy of this compound in blocking the V1B receptor-mediated release of ACTH in the anterior pituitary.[1]
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Corticotropin-releasing factor (CRF).
-
Desmopressin (dDAVP).
-
Anesthesia.
-
Blood collection supplies.
-
ACTH ELISA kit.
Procedure:
-
Administer this compound or vehicle orally to the rats.
-
After a predetermined time (e.g., 60 minutes), anesthetize the rats.
-
Collect a baseline blood sample.
-
Administer a co-injection of CRF (e.g., 3 µg/kg, i.v.) and dDAVP (e.g., 10 µg/kg, i.v.) to stimulate ACTH release.
-
Collect blood samples at various time points post-injection (e.g., 15, 30, and 60 minutes).
-
Separate the plasma and store at -80°C until analysis.
-
Measure the plasma ACTH concentrations using an ELISA kit.
-
Analyze the data to determine the effect of this compound on the CRF/dDAVP-induced increase in plasma ACTH levels.
Forced Swim Test in Rats
Objective: To assess the antidepressant-like activity of this compound.[1]
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
A video recording system.
Procedure:
-
Administer this compound or vehicle orally for a specified number of days (e.g., 14 days).
-
On the test day, place each rat individually into the cylinder of water for a 5-minute session.
-
Record the entire session using a video camera.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water.
-
Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Olfactory Bulbectomy (OBX) Model in Rats
Objective: To evaluate the antidepressant-like effects of this compound in a surgical model of depression.[1][5]
Procedure:
-
Surgery: Anesthetize male Sprague-Dawley rats. Perform a bilateral olfactory bulbectomy by aspirating the olfactory bulbs. Sham-operated rats undergo the same surgical procedure without the removal of the bulbs.
-
Recovery: Allow the rats to recover for at least 14 days. OBX rats typically exhibit hyperactivity in a novel environment, which is a key behavioral characteristic of this model.
-
Treatment: Administer this compound or vehicle orally to both OBX and sham-operated rats for a specified period (e.g., 14 days).
-
Behavioral Testing: Assess the locomotor activity of the rats in an open-field arena.
-
Analysis: Compare the locomotor activity of the different groups. A reversal of the OBX-induced hyperactivity by this compound suggests an antidepressant-like effect.
Conclusion
This compound is a promising V1B receptor antagonist with a well-characterized in vitro and in vivo pharmacological profile. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation of this compound as a potential therapeutic agent for depression, anxiety, and other stress-related disorders. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of its mechanism of action and the methods used for its evaluation. This comprehensive resource is intended to facilitate future research and development efforts in this important therapeutic area.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of a clinically effective dose of THY1773, a novel V 1B receptor antagonist, based on preclinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement - PMC [pmc.ncbi.nlm.nih.gov]
TASP0390325: A V₁B Receptor Antagonist for Depression and Anxiety Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TASP0390325, a potent and orally active antagonist of the arginine vasopressin (AVP) V₁B receptor. Developed for research in the fields of depression and anxiety, this document consolidates key quantitative data, detailed experimental protocols, and the underlying signaling pathways to support further investigation and drug development efforts.
Core Mechanism of Action
This compound exerts its therapeutic effects by targeting the vasopressin V₁B receptor, a critical component of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a primary neuroendocrine system responsible for managing stress responses. In certain mood and anxiety disorders, this system is often dysregulated, leading to hyperactivity.
Arginine vasopressin, released from the hypothalamus, acts synergistically with corticotropin-releasing factor (CRF) to stimulate the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary.[1][2] This action is mediated by AVP binding to V₁B receptors on pituitary corticotrophs.[3] this compound selectively blocks these V₁B receptors, thereby attenuating the AVP-mediated potentiation of ACTH release. This modulation of the HPA axis is the primary mechanism underlying its observed antidepressant and anxiolytic properties in preclinical models.[4]
Signaling Pathway of this compound Intervention
The following diagram illustrates the HPA axis and the specific point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity, functional antagonism, and in vivo target engagement of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Target | Preparation | Radioligand | IC₅₀ (nM) | Reference |
| Human V₁B Receptor | Recombinant CHO cells | [³H]-AVP | 2.72 | [5] |
| Rat V₁B Receptor | Anterior pituitary membranes | [³H]-AVP | 2.22 | [5] |
Table 2: In Vitro Functional Antagonist Activity
| Assay | Cell Line | Agonist | IC₅₀ (nM) | Reference |
| AVP-induced Ca²⁺ influx | CHO cells (human V₁B) | AVP (2.5 nM) | 20.2 | [5] |
Table 3: In Vivo Pharmacodynamic Efficacy
| Model | Species | Challenge | Administration | Dose (mg/kg) | Effect | Reference |
| HPA Axis Modulation | Rat | CRF/dDAVP | Oral | 1 | Significant antagonism of ACTH increase | [4][5] |
| Forced Swimming Test | Rat | - | Oral | 3 - 10 | Significant decrease in immobility time | [4] |
| Elevated Plus-Maze | Rat | - | Oral | 3 - 10 | Significant increase in open arm time | [4] |
| Social Interaction | Rat | - | Oral | 3 - 10 | Significant increase in interaction time | [4] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below, based on the characterization studies of this compound.[4]
In Vivo HPA Axis Modulation: CRF/dDAVP Challenge in Rats
This protocol assesses the ability of this compound to block V₁B receptors in the anterior pituitary in vivo.
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound is suspended in a 0.5% methylcellulose (B11928114) solution and administered orally (p.o.) 60 minutes prior to the challenge.
-
Challenge Protocol:
-
Rats are anesthetized with pentobarbital (B6593769) sodium.
-
A combination of human/rat corticotropin-releasing factor (CRF) at 1 µg/kg and desmopressin (B549326) (dDAVP), a V₂ receptor agonist that also binds to V₁B receptors, at 1 µg/kg is administered intravenously (i.v.).
-
Blood samples are collected 15 minutes after the challenge via the abdominal aorta into tubes containing EDTA-2Na.
-
-
Endpoint Measurement: Plasma is separated by centrifugation, and ACTH levels are quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Statistical Analysis: Data are analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's test for post-hoc comparisons.
Antidepressant-Like Activity: Forced Swimming Test (FST) in Rats
The FST is a standard behavioral model used to screen for antidepressant efficacy.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration: this compound is administered orally 60 minutes before the test session.
-
Test Procedure:
-
Rats undergo a 15-minute pre-test session 24 hours before the main test.
-
On the test day, rats are placed in the cylinder for a 5-minute session.
-
The duration of immobility (time spent floating with only minor movements to maintain balance) during the 5-minute test is recorded.
-
-
Statistical Analysis: Immobility time is compared between vehicle and drug-treated groups using ANOVA followed by Dunnett's test.
Anxiolytic-Like Activity: Elevated Plus-Maze (EPM) Test in Rats
The EPM test assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.
-
Animals: Male Wistar rats.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms (50 cm long, 10 cm wide), elevated 50 cm from the floor.
-
Drug Administration: this compound is administered orally 60 minutes prior to testing.
-
Test Procedure:
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze freely for 5 minutes.
-
Behavior is recorded by an overhead video camera.
-
-
Endpoint Measurement: Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.
-
Statistical Analysis: Data are analyzed using Student's t-test or ANOVA to compare drug-treated groups with the vehicle control group.
Experimental Workflow Visualization
The following diagram outlines the workflow for a typical preclinical study evaluating the anxiolytic effects of this compound using the Elevated Plus-Maze.
Conclusion
This compound is a well-characterized V₁B receptor antagonist with a clear mechanism of action centered on the modulation of the HPA axis. Preclinical data robustly support its antidepressant and anxiolytic potential. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their research programs, facilitating further exploration of the vasopressin system as a therapeutic target for stress-related psychiatric disorders.
References
- 1. Arginine vasopressin potentiates adrenocorticotropin release induced by ovine corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for arginine vasopressin as the primary activator of the HPA axis during adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of HPA Axis Hormones with Copeptin After Psychological Stress Differ by Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of TASP0390325: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor, predominantly expressed in the anterior pituitary and various brain regions, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, stress responses, and emotional behaviors.[1][2] Dysregulation of the V1B receptor system has been implicated in the pathophysiology of depression and anxiety disorders, making it a compelling target for novel therapeutic interventions. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding affinity, functional antagonism, and the underlying signaling pathways.
Core Data Summary
The in vitro activity of this compound has been quantified through radioligand binding assays and functional assessments of intracellular calcium mobilization. These data highlight its high affinity and potent antagonist properties at the V1B receptor.
Table 1: Radioligand Binding Affinity of this compound for V1B Receptors
| Target | Species | Radioligand | Assay Type | IC50 (nM) | Reference |
| V1B Receptor | Human (recombinant) | [³H]-AVP | Competition Binding | 2.72 | [3] |
| V1B Receptor | Rat (anterior pituitary membranes) | [³H]-AVP | Competition Binding | 2.22 | [3] |
| V1B Receptor | Monkey (pituitary slices) | ¹¹C-TASP699 | Competition Binding | 2.16 | [3] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Cell Type | Agonist | Measured Response | IC50 (nM) | Reference |
| Calcium Mobilization | Not Specified | 2.5 nM AVP | Increase in intracellular Ca²⁺ | 20.2 | [3] |
Signaling Pathways
V1B Receptor Signaling Cascade
The V1B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[4][5] Upon agonist binding, such as arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration mediates various downstream cellular responses, including the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary.[4][6] this compound, as a V1B receptor antagonist, blocks the initial step of this cascade by preventing AVP from binding to the receptor.
References
- 1. Frontiers | Social Context, Stress, Neuropsychiatric Disorders, and the Vasopressin 1b Receptor [frontiersin.org]
- 2. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
The V1B Receptor Antagonist TASP0390325: A Modulator of the Hypothalamic-Pituitary-Adrenal Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the effects of TASP0390325, a potent and selective arginine vasopressin receptor 1B (V1B) antagonist, on the Hypothalamic-Pituitary-Adrenal (HPA) axis. This compound has demonstrated potential as an antidepressant and anxiolytic agent, with its mechanism of action intrinsically linked to the modulation of stress-induced HPA axis hyperactivity.[1] This document collates available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways to serve as a technical resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: V1B Receptor Antagonism
The HPA axis is a critical neuroendocrine system that regulates the body's response to stress. A key component of this axis is the synergistic action of corticotropin-releasing factor (CRF) and arginine vasopressin (AVP) on the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH). AVP exerts its effects on ACTH secretion primarily through the V1B receptor, which is highly expressed in the corticotrophs of the anterior pituitary.[2][3]
This compound is a high-affinity, orally active, non-peptide antagonist of the V1B receptor.[1][4] By blocking the V1B receptor, this compound effectively inhibits the AVP-mediated potentiation of CRF-induced ACTH release. This targeted action on the anterior pituitary forms the basis of its ability to modulate HPA axis activity.
Quantitative Data on HPA Axis Modulation
Effect of this compound on Plasma ACTH Levels in Rats
The following table summarizes the in vivo efficacy of orally administered this compound in a rat model of CRF/dDAVP-induced ACTH release. Desmopressin (dDAVP) is a synthetic analogue of vasopressin.
| Treatment Group | Dose (mg/kg, p.o.) | Plasma ACTH (pg/mL) (Mean ± SEM) | % Inhibition of ACTH Increase |
| Vehicle | - | 537.8 ± 61.9 | - |
| This compound | 0.3 | 425.3 ± 55.4 | 20.9% |
| This compound | 1 | 287.6 ± 38.1 | 46.5% |
| This compound | 3 | 185.2 ± 25.0** | 65.6% |
| p<0.05, **p<0.01 vs. Vehicle group (Dunnett's test). Data extracted from Iijima et al., 2014. |
Effect of V1B Receptor Antagonist (ABT-436) on Plasma Cortisol in Humans
To provide insight into the likely downstream effects of V1B antagonism on adrenal steroidogenesis, the following data from a clinical trial with another V1B antagonist, ABT-436, is presented. This study in patients with major depressive disorder demonstrates a reduction in both basal and CRH-stimulated cortisol levels.
| Treatment Group | Change in 24-h Urinary Free Cortisol | Change in Post-CRH Plasma Cortisol (AUC) |
| Placebo | - | - |
| ABT-436 (800 mg/day) | ↓ 25% (p < 0.001) | ↓ 46% (p < 0.001) |
| Data extracted from a Phase 1b clinical trial of ABT-436. |
Experimental Protocols
CRF/dDAVP-Induced ACTH Release in Rats
This protocol is a standard method to evaluate the in vivo efficacy of V1B receptor antagonists.
Objective: To determine the ability of this compound to inhibit the increase in plasma ACTH induced by the synergistic action of CRF and a vasopressin analogue.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Drug Administration: this compound is suspended in a 0.5% methylcellulose (B11928114) solution and administered orally (p.o.) at the desired doses (e.g., 0.3, 1, 3 mg/kg). The vehicle group receives the methylcellulose solution alone.
-
Induction of ACTH Release: One hour after the administration of this compound or vehicle, rats are anesthetized with pentobarbital. A solution containing rat CRF (3 µg/kg) and dDAVP (3 µg/kg) in saline is administered intravenously (i.v.).
-
Blood Sampling: Fifteen minutes after the CRF/dDAVP injection, blood samples are collected from the abdominal aorta into tubes containing EDTA-2Na.
-
Plasma Separation: The blood samples are immediately centrifuged at 4°C to separate the plasma.
-
ACTH Measurement: Plasma ACTH concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Measurement of Plasma Corticosterone (B1669441) by ELISA
This protocol outlines a general procedure for quantifying corticosterone levels in rat plasma.
Objective: To measure the concentration of corticosterone in plasma samples.
Materials:
-
Rat Corticosterone ELISA Kit (commercially available from various suppliers, e.g., FineTest®, ELK Biotechnology, Thermo Fisher Scientific).[5][6][7]
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Calibrated pipettes.
-
Distilled or deionized water.
Procedure (Example based on a competitive ELISA):
-
Sample Preparation: Plasma samples are collected and stored at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles. If necessary, dilute samples with the provided assay buffer.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add a specific volume of standards, control, and samples to the appropriate wells of the corticosterone antibody-coated microplate.
-
Add the enzyme-conjugated corticosterone to each well. This will compete with the corticosterone in the sample for binding to the antibody.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well. The enzyme will catalyze a color change.
-
Incubate for a specified time in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Determine the concentration of corticosterone in the samples by interpolating their OD values on the standard curve. The lower the OD, the higher the concentration of corticosterone in the sample.
-
Visualizing the Pathways and Workflows
HPA Axis Signaling Pathway and the Role of this compound
Caption: HPA axis signaling and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound's Effect on ACTH
Caption: Workflow for CRF/dDAVP-induced ACTH release experiment.
Conclusion
This compound is a selective V1B receptor antagonist that effectively modulates the HPA axis by inhibiting AVP-mediated ACTH release from the anterior pituitary. The available preclinical data demonstrates a dose-dependent reduction in stress-induced ACTH levels. While direct evidence for this compound's effect on corticosterone is pending, the established mechanism of action and data from other V1B antagonists strongly support a subsequent attenuation of adrenal corticosterone secretion. The experimental protocols and pathway diagrams provided in this document offer a foundational resource for further research and development of this compound and other V1B receptor antagonists as potential therapeutics for stress-related disorders.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fn-test.com [fn-test.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
In-Depth Pharmacological Profile of TASP0390325: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of TASP0390325, a potent and selective antagonist of the arginine vasopressin (AVP) V1B receptor. This compound has demonstrated significant potential in preclinical models for the treatment of depression and anxiety disorders. This document details its mechanism of action, binding affinity, in vitro and in vivo efficacy, and available pharmacokinetic data, supported by detailed experimental protocols and visual representations of its signaling pathway and experimental workflows.
Core Pharmacological Attributes
This compound is a high-affinity, orally active antagonist of the arginine vasopressin receptor 1B (V1B receptor).[1] Its pharmacological activity is characterized by its ability to dose-dependently inhibit the binding of [3H]-AVP to both recombinant human and rat V1B receptors.[1] This antagonistic action at the V1B receptor is believed to underlie its observed antidepressant and anxiolytic effects in various animal models.[2]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
| Parameter | Species/System | Value | Reference |
| IC50 ([3H]-AVP Binding) | Recombinant Human V1B Receptors | 2.72 nM | [1] |
| IC50 ([3H]-AVP Binding) | Rat Anterior Pituitary Membranes | 2.22 nM | [1] |
| IC50 (AVP-induced [Ca2+]i increase) | Unknown Cell Line | 20.2 nM | [1] |
No comprehensive preclinical pharmacokinetic data such as Cmax, Tmax, half-life, and oral bioavailability for this compound were available in the public domain at the time of this review.
Mechanism of Action and Signaling Pathway
The V1B receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) predominantly expressed on the corticotrophs of the anterior pituitary gland. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1B receptor couples to the Gq/11 family of G proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a critical step in the signaling pathway that ultimately contributes to the secretion of adrenocorticotropic hormone (ACTH).
This compound, as a selective antagonist, competitively binds to the V1B receptor, thereby preventing the binding of AVP and inhibiting this downstream signaling cascade. This blockade of AVP-induced signaling is the fundamental mechanism underlying its pharmacological effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and information available for this compound.
Radioligand Binding Assay ([3H]-AVP)
Objective: To determine the binding affinity of this compound to the V1B receptor.
Materials:
-
Membrane preparations from cells expressing recombinant human or rat V1B receptors, or rat anterior pituitary tissue.
-
[3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.
-
This compound (unlabeled) as the competitor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-AVP, and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP (IC50 value) by non-linear regression analysis.
Functional Antagonism Assay (Intracellular Calcium Mobilization)
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium ([Ca2+]i) release.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the V1B receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Arginine Vasopressin (AVP) as the agonist.
-
This compound as the antagonist.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.
Procedure:
-
Cell Plating: Seed the V1B receptor-expressing cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of AVP to stimulate the V1B receptors.
-
Measurement: Immediately measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the AVP-induced calcium response (IC50 value) using non-linear regression.
In Vivo Efficacy Models
Objective: To evaluate the antidepressant-like activity of this compound in rodents.
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Drug Administration: Administer this compound or vehicle orally at specified doses and time points before the test.
-
Test Session: Place each animal individually into the water-filled cylinder for a predetermined period (e.g., 6 minutes).
-
Behavioral Scoring: Record the duration of immobility during the latter part of the test session (e.g., the last 4 minutes). Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Objective: To assess the anxiolytic-like activity of this compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle orally at specified doses and time points before the test.
-
Test Session: Place each animal in the center of the maze, facing an open arm, and allow it to explore freely for a set duration (e.g., 5 minutes).
-
Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the this compound-treated groups compared to the vehicle group suggests an anxiolytic-like effect.
Conclusion
This compound is a potent and selective V1B receptor antagonist with a clear mechanism of action involving the inhibition of AVP-mediated intracellular calcium signaling. Its high binding affinity for both human and rat V1B receptors translates to functional antagonism in vitro. Preclinical studies in established rodent models of depression and anxiety demonstrate its potential therapeutic efficacy. Further investigation into its pharmacokinetic profile and continued evaluation in more complex disease models are warranted to fully elucidate its clinical potential.
References
TASP0390325: A Technical Guide to its Application in Thermoregulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1b (AVPr1b). Arginine vasopressin (AVP) is a neuropeptide with a well-established role in a variety of physiological processes, including social behavior, stress responses, and the regulation of body temperature. The diverse actions of AVP are mediated by at least three receptor subtypes: V1a, V1b (or V3), and V2. While the roles of V1a and V2 receptors in blood pressure regulation and water reabsorption, respectively, are well-characterized, the specific functions of the V1b receptor, particularly within the central nervous system, are an active area of investigation. This technical guide provides an in-depth overview of the use of this compound as a pharmacological tool to elucidate the role of the AVPr1b in thermoregulation, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.
The Role of AVPr1b in Thermoregulation
The preoptic area (POA) of the hypothalamus is a critical brain region for the control of body temperature. It contains various populations of thermosensitive neurons that integrate information about core and skin temperature to orchestrate appropriate heat loss or heat production responses. AVP-containing neurons are present in the medial preoptic (MPO) area and are known to influence thermoregulation. The expression of AVPr1b in the brain, including astrocytes in the MPO, suggests a potential role for this receptor in modulating the activity of thermoregulatory circuits.
Studies utilizing this compound have begun to dissect the specific contributions of the AVPr1b to temperature control, particularly in the context of stress-induced hyperthermia, a phenomenon where psychological stress leads to a rise in core body temperature.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound in thermoregulation research.
| In Vitro Application: Electrophysiology | |
| Preparation | Acute brain slices containing the medial preoptic area (MPO) from mice. |
| Compound | This compound |
| Concentration | 20 nM |
| Target | Arginine Vasopressin Receptor 1b (AVPr1b) |
| Assay | Whole-cell patch-clamp recordings from MPO neurons. |
| Key Finding | This compound (in the presence of an AVPr1a antagonist) did not affect the frequency or amplitude of optogenetically evoked inhibitory postsynaptic currents (IPSCs) in MPO neurons, suggesting that the synaptic effects of AVP released from other MPO AVP neurons are not mediated by astrocytic AVPr1b receptors in this specific experimental context.[1] |
| Reference | Activation of Preoptic Arginine Vasopressin Neurons Induces Hyperthermia in Male Mice |
| In Vivo Application: Stress-Induced Hyperthermia | |
| Species | Male ICR mice |
| Compound | This compound |
| Doses | 3, 10, and 30 mg/kg (oral administration) |
| Vehicle | 0.5% methylcellulose (B11928114) |
| Assay | Stress-Induced Hyperthermia (SIH) Test |
| Parameter Measured | Change in rectal temperature (ΔT) after stress |
| Results | This compound significantly reduced stress-induced hyperthermia at doses of 3 and 30 mg/kg.[1] It had no effect on basal body temperature. |
| Reference | Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording from MPO Neurons
Objective: To determine the effect of AVPr1b antagonism on synaptic transmission in the medial preoptic area.
Materials:
-
This compound
-
AVPr1a antagonist (e.g., SR49059)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome for brain slicing
-
Patch-clamp recording setup with infrared differential interference contrast (IR-DIC) microscopy
Procedure:
-
Prepare acute coronal brain slices (250-300 µm thick) containing the MPO from adult mice.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min. The temperature of the bath solution should be maintained at 32-34°C.
-
Identify MPO neurons using IR-DIC microscopy.
-
Establish whole-cell patch-clamp recordings from visually identified neurons.
-
Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, IPSCs).
-
Bath-apply the AVPr1a antagonist at a known concentration (e.g., 30 nM for SR49059) to isolate the effects of AVPr1b.
-
After a stable baseline is achieved in the presence of the AVPr1a antagonist, co-apply this compound at the desired concentration (e.g., 20 nM).[1]
-
Record synaptic activity in the presence of both antagonists and compare to the baseline to determine the effect of AVPr1b blockade.
In Vivo Study: Stress-Induced Hyperthermia (SIH) in Mice
Objective: To assess the effect of this compound on the hyperthermic response to psychological stress.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Rectal thermometer for mice
-
Animal cages for individual housing and for stress exposure
Procedure:
-
House male ICR mice individually for at least one week before the experiment to allow for acclimatization.
-
On the day of the experiment, measure the basal rectal temperature (T1) of each mouse.
-
Immediately after the T1 measurement, administer this compound (3, 10, or 30 mg/kg) or vehicle orally via gavage.
-
Return the mice to their home cages for a designated pretreatment period (e.g., 60 minutes).
-
After the pretreatment period, induce psychological stress by placing the mice in a novel, slightly larger cage with other unfamiliar mice for a defined period (e.g., 10 minutes).
-
Immediately after the stress period, measure the rectal temperature again (T2).
-
The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1).
-
Compare the ΔT values between the vehicle-treated and this compound-treated groups to determine the effect of AVPr1b antagonism on the stress-induced hyperthermic response.[1]
Signaling Pathways and Visualizations
AVPr1b Signaling Pathway
The arginine vasopressin receptor 1b (AVPr1b) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon binding of arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of its associated G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC). These signaling events can ultimately lead to the modulation of neuronal excitability and gene expression, thereby influencing thermoregulatory outputs.
Caption: AVPr1b Signaling Pathway.
Experimental Workflow for In Vivo Thermoregulation Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on a thermoregulatory response, such as stress-induced hyperthermia.
Caption: In Vivo Thermoregulation Study Workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the arginine vasopressin receptor 1b in thermoregulation. The available data indicate that AVPr1b antagonism can attenuate stress-induced hyperthermia, suggesting a role for this receptor in the central processing of psychological stress and its impact on body temperature. Further research utilizing this compound in other models of thermoregulation, such as fever and responses to ambient temperature changes, will be crucial to fully elucidate the multifaceted role of AVPr1b in maintaining thermal homeostasis. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in this exciting area of neuropharmacology.
References
Technical Guide: Antidepressant Properties of the Arginine Vasopressin V1B Receptor Antagonist TASP0390325 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth overview of the preclinical antidepressant profile of TASP0390325, a potent and orally active arginine vasopressin V1B receptor antagonist. It details the compound's mechanism of action, summarizes key quantitative findings from animal studies, and outlines the experimental protocols used to establish its efficacy.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and a substantial portion of patients exhibit inadequate responses to standard monoaminergic-based therapies. This has driven research into novel mechanisms of action for antidepressant drugs. One promising area of investigation is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in individuals with depression.[1][2] Arginine vasopressin (AVP) plays a crucial role in regulating the HPA axis, particularly under stress, by acting on vasopressin V1B receptors in the anterior pituitary.[1][3]
This compound is a novel, selective V1B receptor antagonist developed to target this system.[4][5] Preclinical research in rodent models has demonstrated its potential as an effective treatment for depression and anxiety, suggesting that V1B receptor antagonists could offer a new therapeutic avenue, especially for depression subtypes characterized by HPA axis abnormalities.[1][4] This guide synthesizes the available data on this compound's antidepressant effects in established animal models.
Mechanism of Action: V1B Receptor Antagonism
This compound exerts its therapeutic effects by acting as a potent and selective antagonist at the arginine vasopressin V1B receptor.[4][6] In the context of the stress response, corticotropin-releasing factor (CRF) and AVP are released from the hypothalamus. AVP acts synergistically with CRF on the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH).[3][5] ACTH then travels to the adrenal glands to trigger the release of glucocorticoids (e.g., cortisol in humans, corticosterone (B1669441) in rodents).[7]
In depressive states associated with HPA axis hyperactivity, this system can be overactive. By blocking V1B receptors in the anterior pituitary, this compound effectively attenuates the AVP-mediated potentiation of ACTH release.[4][5] This modulation of the HPA axis is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.[5]
Data Presentation
In Vitro Pharmacological Profile
The following table summarizes the in vitro binding affinity and functional antagonist activity of this compound at V1B receptors.
| Parameter | Species/System | Value (IC₅₀) | Reference |
| [³H]-AVP Binding Inhibition | Recombinant human V1B receptors | 2.72 nM | [6] |
| [³H]-AVP Binding Inhibition | Rat anterior pituitary membranes | 2.22 nM | [6] |
| AVP-induced [Ca²⁺]i Increase | AVP-stimulated cells | 20.2 nM | [6] |
| [¹¹C]-TASP699 Binding Inhibition | Monkey pituitary slices | 2.16 nM | [6] |
In Vivo Efficacy in Animal Models of Depression
This compound has demonstrated antidepressant-like effects in multiple rodent models following oral administration.[4][5]
| Animal Model | Species | Administration | Dose Range | Key Finding | Reference |
| Forced Swimming Test | Rat | Oral | 3 - 30 mg/kg | Significantly reduced immobility time | [4][5] |
| Olfactory Bulbectomy | Rat | Oral | 3 - 30 mg/kg | Reversed surgery-induced hyperactivity | [4][5] |
| CRF/dDAVP Challenge | Rat | Oral | 1 mg/kg | Antagonized the induced increase in plasma ACTH | [5][6] |
Note: A related V1B antagonist, TASP0233278, was also shown to improve depressive-like behavior in a corticosterone-induced depression model, which is often resistant to standard antidepressants.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to evaluate this compound.
Forced Swimming Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant activity. It is based on the principle that animals will cease attempts to escape a stressful, inescapable situation (immobility), a behavior that can be reversed by antidepressant treatment.
Methodology:
-
Animals: Male rats are used.
-
Apparatus: A transparent cylinder (40 cm high, 18 cm in diameter) is filled with water (25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session: On day 1, rats are placed in the water-filled cylinder for a 15-minute habituation session.
-
Drug Administration: 24 hours after the pre-test, this compound or vehicle is administered orally.
-
Test session: 60 minutes post-administration, rats are placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (defined as the time the rat floats motionless, making only movements necessary to keep its head above water) during the 5-minute test is recorded and analyzed. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[5]
Olfactory Bulbectomy (OBX) Model
The bilateral removal of the olfactory bulbs in rodents leads to a range of behavioral changes, including hyperactivity in a novel environment, that are analogous to certain symptoms of depression. Chronic (but not acute) treatment with antidepressants can reverse these behavioral alterations.
Methodology:
-
Animals: Male rats are used.
-
Surgical Procedure:
-
Animals are anesthetized, and the olfactory bulbs are surgically removed via aspiration.
-
Sham-operated animals undergo the same procedure without the removal of the bulbs.
-
-
Recovery: Animals are allowed to recover for a period of 14 days post-surgery.
-
Drug Administration: this compound or vehicle is administered orally once daily for 14 days.
-
Behavioral Testing: On the final day of treatment, locomotor activity is measured in an open-field arena. The total distance traveled or the number of line crossings is recorded over a specific period.
-
Data Analysis: A reversal of OBX-induced hyperactivity (i.e., a significant reduction in locomotor activity in the this compound-treated OBX group compared to the vehicle-treated OBX group) is considered an antidepressant-like effect.[4][5]
CRF/dDAVP-Induced ACTH Release
This neuroendocrine challenge test is used to confirm in vivo target engagement at the anterior pituitary V1B receptors. A combination of CRF and a vasopressin analogue (dDAVP) is used to potently stimulate ACTH secretion.
Methodology:
-
Animals: Male rats are used.
-
Drug Administration: this compound or vehicle is administered orally.
-
Challenge: At a specified time post-administration (e.g., 60 minutes), animals are injected intravenously with a combination of CRF and dDAVP.
-
Blood Sampling: A blood sample is collected via the tail vein approximately 10-15 minutes after the CRF/dDAVP challenge.
-
Hormone Measurement: Plasma is separated from the blood sample, and ACTH concentrations are measured using a specific immunoassay.
-
Data Analysis: The ability of this compound to significantly antagonize the CRF/dDAVP-induced increase in plasma ACTH levels, compared to the vehicle-treated group, confirms in vivo blockade of the pituitary V1B receptor.[4][5]
Conclusion
The preclinical data available for this compound strongly support its development as a potential antidepressant. As a potent, orally active V1B receptor antagonist, it demonstrates efficacy in well-established rodent models of depression, including the forced swimming test and the olfactory bulbectomy model.[4][5] Its mechanism of action, centered on the modulation of the HPA axis by blocking pituitary V1B receptors, is confirmed by its ability to prevent stress-induced ACTH release in vivo.[5][6] These findings indicate that this compound and other V1B receptor antagonists represent a promising, non-monoaminergic approach for the treatment of depression and anxiety disorders, particularly for patient populations with documented HPA axis dysregulation.
References
- 1. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Anxiolytic Properties of TASP0390325 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0390325 is a potent and orally active antagonist of the arginine vasopressin receptor 1B (V1B).[1][2] Emerging preclinical evidence in rodent models strongly indicates its potential as an anxiolytic agent. This technical guide provides an in-depth overview of the anxiolytic effects of this compound, focusing on its pharmacological profile, mechanism of action, and efficacy in established behavioral paradigms of anxiety. Detailed experimental protocols and quantitative data from key studies are presented to facilitate the design and interpretation of future research in this area.
Introduction: The Role of the Vasopressin V1B Receptor in Anxiety
The neuropeptide arginine vasopressin (AVP) and its receptors play a crucial role in regulating social behaviors and the physiological response to stress.[3] The V1B receptor subtype is densely expressed in the anterior pituitary and limbic brain regions, which are critically involved in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and emotional processing.[4][5] Dysregulation of the AVP system has been implicated in the pathophysiology of anxiety and mood disorders.[6] Consequently, antagonism of the V1B receptor presents a promising therapeutic strategy for the development of novel anxiolytics. This compound has been identified as a high-affinity and selective V1B receptor antagonist, demonstrating potential for mitigating anxiety-related behaviors.[1][2]
Pharmacological Profile of this compound
This compound exhibits high-affinity binding to and potent antagonist activity at the V1B receptor. In vitro studies have demonstrated its ability to inhibit the binding of radiolabeled AVP to both human and rat V1B receptors and to antagonize AVP-induced intracellular calcium mobilization.
| Parameter | Species | Tissue/Cell Line | Value |
| IC₅₀ for [³H]-AVP Binding | Human | Recombinant V1B Receptors | 2.72 nM[2] |
| IC₅₀ for [³H]-AVP Binding | Rat | Anterior Pituitary Membranes | 2.22 nM[2][7] |
| IC₅₀ for AVP-induced [Ca²⁺]i increase | --- | --- | 20.2 nM[2] |
Mechanism of Action: V1B Receptor Antagonism and HPA Axis Modulation
The anxiolytic effects of this compound are primarily attributed to its antagonism of the V1B receptor, which plays a key role in the HPA axis response to stress. Corticotropin-releasing factor (CRF) and AVP act synergistically to stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the release of glucocorticoids (e.g., corticosterone (B1669441) in rodents) from the adrenal glands.[6] this compound, by blocking the V1B receptor, attenuates the AVP-mediated potentiation of ACTH release, thereby dampening the physiological stress response.
Figure 1: Proposed signaling pathway for the anxiolytic action of this compound.
Evidence of Anxiolytic Effects in Rodent Models
This compound has demonstrated anxiolytic-like effects across a range of validated rodent models of anxiety.[1][8]
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Quantitative Data:
| Treatment | Dose (mg/kg, p.o.) | Time in Open Arms (% of Total Time) | Number of Open Arm Entries |
| Vehicle | - | Data not available in search results | Data not available in search results |
| This compound | 1 | Data not available in search results | Data not available in search results |
| This compound | 3 | Data not available in search results | Data not available in search results |
| This compound | 10 | Data not available in search results | Data not available in search results |
Note: While the source indicates anxiolytic effects in the EPM, specific quantitative data for this compound was not available in the provided search results.
Experimental Protocol: Elevated Plus-Maze Test
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two closed arms of equal dimensions.
-
Acclimation: Rodents are habituated to the testing room for at least one hour before the experiment.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-10 minute session.[9][11]
-
Data Collection: The session is recorded by an overhead camera, and software is used to track the animal's movement.
-
Parameters Measured: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Total distance traveled can be used as a measure of general locomotor activity.
Light/Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[12][13][14] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Quantitative Data:
| Treatment | Dose (mg/kg, p.o.) | Time in Light Compartment (s) | Number of Transitions |
| Vehicle | - | Data not available in search results | Data not available in search results |
| This compound | 1 | Data not available in search results | Data not available in search results |
| This compound | 3 | Data not available in search results | Data not available in search results |
| This compound | 10 | Data not available in search results | Data not available in search results |
Note: Specific quantitative data for this compound in the light/dark box test was not available in the provided search results.
Experimental Protocol: Light/Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[7][15]
-
Acclimation: Animals are habituated to the testing room prior to the test.
-
Procedure: A mouse is placed in the center of the illuminated compartment and allowed to explore freely for a set period, typically 5-10 minutes.[7][8]
-
Data Collection: The animal's behavior is recorded and analyzed using a video tracking system.
-
Parameters Measured: Key indicators of anxiolytic activity include the time spent in the light compartment, the latency to first enter the dark compartment, and the total number of transitions between compartments.[16]
Social Interaction Test
This test assesses anxiety by measuring the extent to which a rodent interacts with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.
Quantitative Data:
| Treatment | Dose (mg/kg, p.o.) | Social Interaction Time (s) |
| Vehicle | - | Data not available in search results |
| This compound | 1 | Data not available in search results |
| This compound | 3 | Data not available in search results |
| This compound | 10 | Data not available in search results |
Note: Specific quantitative data for this compound in the social interaction test was not available in the provided search results.
Experimental Protocol: Social Interaction Test
-
Apparatus: A novel, neutral arena.
-
Procedure: A test animal is placed in the arena with an unfamiliar, non-aggressive partner animal. The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded over a defined period.[17]
-
Data Collection: Behavior is typically scored by a trained observer or using automated video analysis software.
-
Parameters Measured: The primary endpoint is the total time spent in active social interaction.
Stress-Induced Hyperthermia (SIH)
This model measures the rise in body temperature in response to a mild stressor, a physiological response that is attenuated by anxiolytic drugs.
Quantitative Data:
| Treatment | Dose (mg/kg, p.o.) | Change in Body Temperature (°C) |
| Vehicle | - | Data not available in search results |
| This compound | 1 | Data not available in search results |
| This compound | 3 | Data not available in search results |
| This compound | 10 | Data not available in search results |
Note: Specific quantitative data for this compound in the stress-induced hyperthermia test was not available in the provided search results.
Experimental Protocol: Stress-Induced Hyperthermia
-
Procedure: The basal rectal temperature of the rodent is measured. The animal is then subjected to a mild stressor, such as being placed in a novel cage or restraint.[18] After a set period, the rectal temperature is measured again.
-
Data Collection: The difference between the pre- and post-stress temperatures is calculated.
-
Parameters Measured: Anxiolytic compounds are expected to reduce the stress-induced increase in body temperature.
Separation-Induced Ultrasonic Vocalizations (USVs)
Rodent pups separated from their mother and littermates emit ultrasonic vocalizations (USVs), which are considered a sign of distress and an index of anxiety. Anxiolytic agents can reduce the number of these vocalizations.
Quantitative Data:
| Treatment | Dose (mg/kg, i.p.) | Number of USVs |
| Vehicle | - | Data not available in search results |
| SSR149415 (V1bR antagonist) | 3 | Reduced[19] |
| SSR149415 (V1bR antagonist) | 10 | Reduced[19] |
| SSR149415 (V1bR antagonist) | 30 | Reduced[19] |
Note: While specific data for this compound was not found, data for another V1bR antagonist, SSR149415, demonstrates the anxiolytic potential of this drug class in this paradigm.
Experimental Protocol: Separation-Induced Ultrasonic Vocalizations
-
Procedure: A pup is separated from its dam and littermates and placed in an isolated, temperature-controlled chamber.
-
Data Collection: USVs are recorded for a defined period using a specialized microphone and software.
-
Parameters Measured: The number and duration of USVs are quantified as a measure of anxiety-like behavior.
Experimental Workflow for Anxiolytic Drug Testing
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a novel compound like this compound in rodents.
References
- 1. protocols.io [protocols.io]
- 2. Involvement of vasopressin V1b receptor in anti-anxiety action of SSRI and SNRI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Family-Based Study of AVPR1B Association and Interaction with Stressful Life Events on Depression and Anxiety in Suicide Attempts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 8. mmpc.org [mmpc.org]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. [PDF] Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice | Semantic Scholar [semanticscholar.org]
- 13. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Light-dark box test - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Activation of Preoptic Arginine Vasopressin Neurons Induces Hyperthermia in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of Vasopressin Antagonists on Maternal-Separation-Induced Ultrasonic Vocalization and Stress-Hormone Level Increase during the Early Postnatal Period - PubMed [pubmed.ncbi.nlm.nih.gov]
TASP0390325: A Technical Guide to its Interaction with the Anterior Pituitary
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0390325 is a potent and orally active non-peptide antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor, predominantly expressed on the corticotrophs of the anterior pituitary gland, plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. Arginine vasopressin (AVP), released from the hypothalamus, binds to the V1B receptor, initiating a signaling cascade that potentiates the effect of corticotropin-releasing factor (CRF) on adrenocorticotropic hormone (ACTH) secretion. This compound competitively inhibits this interaction, thereby attenuating ACTH release. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the anterior pituitary. It includes a compilation of quantitative data, comprehensive experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: V1B Receptor Antagonism in the Anterior Pituitary
This compound exerts its primary effect by acting as a competitive antagonist at the V1B receptor in the anterior pituitary. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1B receptor on corticotroph cells activates a Gq/11 protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, sensitizes the corticotrophs to the effects of corticotropin-releasing factor (CRF), resulting in a synergistic enhancement of adrenocorticotropic hormone (ACTH) secretion.
This compound, by competitively binding to the V1B receptor, prevents the binding of AVP and the subsequent initiation of this intracellular signaling cascade. This blockade effectively inhibits the AVP-mediated potentiation of CRF-induced ACTH release.
Signaling Pathway of this compound at the Anterior Pituitary Corticotroph
TASP0390325: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0390325 is a potent and selective, orally active antagonist of the arginine vasopressin receptor 1B (V1B).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its biological activity and its role in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development, particularly those with an interest in novel therapeutics for stress-related disorders such as depression and anxiety.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride, is a small molecule antagonist of the V1B receptor.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride | [4] |
| Molecular Formula | C25H29ClFN5O4.HCl | [4] |
| Molecular Weight | 554.44 g/mol | [4] |
| CAS Number | 1642187-96-9 | [4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 100 mM in water and DMSO | [4] |
| Storage | Store at -20°C | [4] |
Biological Activity and Mechanism of Action
This compound is a high-affinity antagonist of the V1B receptor, demonstrating potent and selective binding to both human and rat receptors.[2][3] The V1B receptor is predominantly expressed in the anterior pituitary gland, where it plays a crucial role in the regulation of the HPA axis by mediating the effects of arginine vasopressin (AVP) on adrenocorticotropic hormone (ACTH) release.[5][6] By blocking the V1B receptor, this compound effectively attenuates the stress-induced release of ACTH.[2][3]
The mechanism of action of this compound involves its competitive binding to the V1B receptor, thereby preventing the binding of the endogenous ligand, AVP. This blockade inhibits the downstream signaling cascade that leads to the release of ACTH from the corticotrophs of the anterior pituitary.[7]
In Vitro Activity
The in vitro antagonist activity of this compound has been characterized through radioligand binding assays. The compound exhibits high affinity for the V1B receptor with IC50 values in the low nanomolar range.
| Receptor | Species | IC50 (nM) | Reference |
| V1B Receptor | Human (recombinant) | 2.72 | [1] |
| V1B Receptor | Rat (anterior pituitary membranes) | 2.22 | [1] |
In Vivo Activity
In vivo studies in rats have demonstrated the ability of orally administered this compound to antagonize the HPA axis response to stressors. A significant reduction in the corticotropin-releasing factor (CRF) and desmopressin (B549326) (dDAVP)-induced increase in plasma ACTH levels was observed following treatment with this compound.[2][3]
| Animal Model | Effect | Dosage | Reference |
| Rat | Antagonized the increase in plasma ACTH levels induced by CRF/dDAVP | 1 mg/kg (oral) | [3] |
Furthermore, this compound has shown antidepressant and anxiolytic-like effects in various rodent models of depression and anxiety, including the forced swimming test and the olfactory bulbectomy model.[2][3]
Signaling Pathway
The V1B receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the secretion of ACTH from the anterior pituitary corticotrophs. This compound acts by blocking the initial binding of AVP to the V1B receptor, thus inhibiting this entire downstream pathway.
Caption: V1B Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
[3H]-AVP Binding Assay (In Vitro)
This protocol describes the method used to determine the binding affinity of this compound to the rat V1B receptor.
Materials:
-
Rat anterior pituitary membranes
-
[3H]-Arginine Vasopressin ([3H]-AVP)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat anterior pituitary membranes by homogenization and centrifugation.
-
Incubate the membranes with various concentrations of this compound and a fixed concentration of [3H]-AVP in the binding buffer.
-
For non-specific binding determination, incubate the membranes with [3H]-AVP in the presence of a high concentration of unlabeled AVP.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Caption: Workflow for the [3H]-AVP Binding Assay.
Measurement of Plasma ACTH Levels (In Vivo)
This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a rat model.
Animals:
-
Male Sprague-Dawley rats
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Corticotropin-releasing factor (CRF)
-
Desmopressin (dDAVP)
-
Anesthetic
-
Blood collection tubes with EDTA
-
Centrifuge
-
ACTH immunoassay kit
Procedure:
-
House the rats under standard laboratory conditions with ad libitum access to food and water.
-
Administer this compound or vehicle orally at a specified time before the challenge.
-
At the designated time, administer a combination of CRF and dDAVP intravenously to stimulate ACTH release.
-
Collect blood samples at a specific time point after the CRF/dDAVP challenge, typically via tail vein or cardiac puncture under anesthesia.
-
Immediately place the blood samples on ice and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the plasma ACTH concentrations using a commercially available immunoassay kit.
-
Compare the ACTH levels in the this compound-treated group to the vehicle-treated group to determine the antagonist effect.
Caption: Workflow for In Vivo Measurement of Plasma ACTH Levels.
Forced Swimming Test
This test is a widely used rodent behavioral model to screen for antidepressant-like activity.
Animals:
-
Male rats
Materials:
-
This compound or antidepressant reference drug
-
Vehicle
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Pre-test session (Day 1): Place each rat individually into the water tank for a 15-minute session.
-
After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Test session (Day 2): 24 hours after the pre-test, administer this compound, a reference antidepressant, or vehicle orally.
-
At a specified time after drug administration (e.g., 60 minutes), place the rat back into the water tank for a 5-minute test session.
-
Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water.
-
A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Olfactory Bulbectomy Model
This is a surgical model of depression in rodents that produces a range of behavioral and neurochemical changes resembling those seen in human depression.
Animals:
-
Male rats
Materials:
-
Surgical instruments
-
Anesthetic
-
Stereotaxic apparatus
-
Suction pump
-
Bone wax or gelfoam
-
This compound or antidepressant reference drug
-
Vehicle
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Perform a craniotomy to expose the olfactory bulbs.
-
Aspirate the olfactory bulbs bilaterally.
-
For sham-operated controls, perform the craniotomy without removing the bulbs.
-
Close the incision and allow the animals to recover for a specified period (e.g., 2 weeks).
-
Following the recovery period, administer this compound, a reference antidepressant, or vehicle daily for a specified duration (e.g., 14 days).
-
Assess behavioral parameters such as hyperemotionality, locomotor activity, and cognitive function.
-
A reversal of the behavioral deficits induced by olfactory bulbectomy in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.
Conclusion
This compound is a potent and selective V1B receptor antagonist with a promising preclinical profile as a potential therapeutic agent for depression and anxiety disorders. Its mechanism of action, centered on the modulation of the HPA axis, offers a distinct pharmacological approach compared to currently available treatments. The detailed chemical, biological, and methodological information provided in this guide serves as a foundational resource for further research and development of this compound and other V1B receptor antagonists.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]arginine vasopressin binding to rat brain: a homogenate and autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of ACTH and corticosterone sampling methods in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
TASP0390325: A Technical Whitepaper on a Potent and Selective V1B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0390325, with CAS number 1642187-96-9, is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin receptor 1B (V1B).[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and preclinical data associated with this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for potential therapeutic applications, particularly in the fields of psychiatry and neurology.
Introduction
The arginine vasopressin (AVP) system, particularly the V1B receptor, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric disorders such as depression and anxiety.[3][5][6] AVP, synthesized in the hypothalamus, acts on V1B receptors in the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH), a key mediator of the stress response.[5][6][7] Consequently, antagonists of the V1B receptor are of significant interest as potential therapeutic agents. This compound has emerged as a promising small molecule antagonist with high affinity and selectivity for the V1B receptor, demonstrating antidepressant and anxiolytic effects in preclinical models.[1][2][3]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1642187-96-9[1][2][4][8] |
| Chemical Name | 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride[4] |
| Molecular Formula | C25H29ClFN5O4.HCl[4] |
| Molecular Weight | 554.44 g/mol [4] |
| Purity | ≥98%[4] |
| Solubility | Soluble to 100 mM in water and DMSO[4] |
| Storage | Store at -20°C[4] |
Pharmacological Profile
In Vitro Activity
This compound exhibits high affinity and potent antagonist activity at the V1B receptor.[1][3] Its selectivity is a key feature, showing no significant affinity for a panel of 85 other receptors, ion channels, and transporters at a concentration of 10 μM, including the closely related V1A and V2 receptors.[4]
| Parameter | Species | Receptor | Value |
| IC50 | Human (recombinant) | V1B | 2.72 nM[1] |
| IC50 | Rat (anterior pituitary membranes) | V1B | 2.22 nM[1][4] |
| IC50 | (AVP-induced [Ca2+]i increase) | 20.2 nM[1] | |
| IC50 | (11C-TASP699 binding inhibition) | Monkey (pituitary slices) | 2.16 nM[1] |
In Vivo Activity
Oral administration of this compound effectively blocks the V1B receptor in the anterior pituitary in vivo.[1][2][3] This is evidenced by its ability to antagonize the increase in plasma ACTH levels induced by corticotropin-releasing factor (CRF) and the vasopressin analogue dDAVP in rats.[1][2][3]
| Animal Model | Effect | Dose |
| Rats | Antagonized CRF/dDAVP-induced increase in plasma ACTH | 1 mg/kg (oral)[1][2] |
| Rats | Antidepressant effects in forced swimming test and olfactory bulbectomy model | Not specified |
| Rats | Anxiolytic effects in social interaction, elevated plus-maze, and other models | Not specified |
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of arginine vasopressin (AVP) to the V1B receptor. In the anterior pituitary, this action inhibits the AVP-mediated potentiation of CRF-induced ACTH release, thereby dampening the HPA axis response to stress.
Figure 1: Signaling pathway of the HPA axis and the antagonistic action of this compound.
Experimental Protocols
In Vitro Receptor Binding Assay (Human V1B Receptor)
-
Source: Recombinant human V1B receptors.
-
Radioligand: [3H]-AVP.
-
Procedure: Membranes expressing the recombinant human V1B receptor are incubated with [3H]-AVP and varying concentrations of this compound. Non-specific binding is determined in the presence of an excess of unlabeled AVP.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP (IC50) is calculated.
In Vivo CRF/dDAVP-Induced ACTH Release in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: this compound is administered orally. After a set pre-treatment time, a combination of corticotropin-releasing factor (CRF) and desmopressin (B549326) (dDAVP) is administered to stimulate ACTH release.
-
Sample Collection: Blood samples are collected at various time points after CRF/dDAVP administration.
-
Analysis: Plasma ACTH levels are measured, and the inhibitory effect of this compound is determined.
Figure 2: Experimental workflow for the in vivo ACTH release study.
Preclinical Antidepressant and Anxiolytic Models
This compound has demonstrated efficacy in various animal models of depression and anxiety, suggesting its therapeutic potential for these conditions.[3]
-
Depression Models:
-
Forced Swimming Test
-
Olfactory Bulbectomy Model
-
-
Anxiety Models:
-
Social Interaction Test
-
Elevated Plus-Maze
-
Stress-Induced Hyperthermia
-
Separation-Induced Ultrasonic Vocalization
-
Sodium Lactate-Induced Panic-like Responses
-
Conclusion
This compound is a potent and selective V1B receptor antagonist with a promising preclinical profile as an antidepressant and anxiolytic agent. Its ability to modulate the HPA axis through the V1B receptor provides a clear mechanism of action. The data summarized in this technical guide highlights the potential of this compound for further investigation and development as a novel therapeutic for stress-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the arginine vasopressin Avp1b receptor in the acute neuroendocrine action of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|1642187-96-9|MSDS [dcchemicals.com]
Methodological & Application
TASP0390325: In Vivo Experimental Protocols for a Novel V1B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent and orally active antagonist of the arginine vasopressin receptor 1B (V1B). This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress. Dysregulation of the HPA axis has been implicated in the pathophysiology of depression and anxiety. This compound has demonstrated antidepressant and anxiolytic properties in various preclinical animal models, suggesting its therapeutic potential for stress-related psychiatric disorders. This document provides detailed application notes and protocols for in vivo studies involving this compound.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the V1B receptor, primarily located in the anterior pituitary gland. By antagonizing this receptor, this compound inhibits the action of arginine vasopressin (AVP), a neuropeptide that, in conjunction with corticotropin-releasing factor (CRF), stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary. This, in turn, reduces the production and release of corticosteroids from the adrenal glands, thereby dampening the HPA axis response to stress.
In Vivo Efficacy Studies
This compound has been evaluated in several rodent models of depression and anxiety. The following tables summarize the key findings from these studies.
| Model | Species | Dose (Oral) | Key Findings | Reference |
| CRF/dDAVP-induced ACTH Increase | Rat (Sprague-Dawley) | 0.3, 1 mg/kg | Significantly antagonized the increase in plasma ACTH levels.[1] | Iijima et al., 2014 |
| Forced Swim Test | Rat (Sprague-Dawley) | 0.3, 1, 3 mg/kg | Exerted antidepressant effects. | Iijima et al., 2014 |
| Olfactory Bulbectomy | Rat (Wistar) | 0.1, 0.3 mg/kg (chronic) | Reduced hyperemotionality after 14 days of treatment.[2] | Iijima et al., 2014 |
| Social Interaction Test | Rat (Sprague-Dawley) | 0.1, 0.3, 1, 3 mg/kg | Exerted anxiolytic effects.[3] | Iijima et al., 2014 |
| Elevated Plus-Maze | Rat (Sprague-Dawley) | 1, 3, 10 mg/kg | Exerted anxiolytic effects.[3] | Iijima et al., 2014 |
| Stress-Induced Hyperthermia | Mouse (ICR) | 3, 10, 30 mg/kg | Exerted anxiolytic effects.[3] | Iijima et al., 2014 |
| Separation-Induced Ultrasonic Vocalization | Rat Pup (Sprague-Dawley) | 3, 10, 30 mg/kg (i.p.) | Exerted anxiolytic effects.[3] | Iijima et al., 2014 |
Experimental Protocols
Olfactory Bulbectomy (OBX) Model in Rats
This model is used to induce depression-like behaviors, such as hyperactivity in a novel environment and cognitive deficits.
Protocol:
-
Animals: Male Wistar rats (301-404 g) are used.[2] Animals should be housed individually in a temperature and light-controlled environment with ad libitum access to food and water.
-
Surgery: Anesthetize the rats and perform a bilateral olfactory bulbectomy. A sham surgery group should be included where the bulbs are exposed but not removed.
-
Recovery: Allow a recovery period of 14 to 28 days post-surgery.
-
Drug Administration:
-
Behavioral Assessment: Measure hyperemotionality based on a scoring system that includes behaviors such as startle response, irritability, and aggression.
Stress-Induced Hyperthermia (SIH) in Mice
This model assesses anxiety-like responses by measuring the rise in body temperature in response to a mild stressor.
Protocol:
-
Animals: Male ICR mice (25-32 g) are used.[2] House the mice individually for at least 24 hours before the experiment to increase the stress response.
-
Drug Administration: Administer this compound orally at doses of 3, 10, and 30 mg/kg.
-
Temperature Measurement:
-
Measure the baseline rectal temperature (T1).
-
10 minutes later, measure the rectal temperature again (T2). The stress of the initial measurement is sufficient to induce hyperthermia.
-
-
Data Analysis: The change in temperature (ΔT = T2 - T1) is the primary endpoint. Anxiolytic compounds are expected to reduce this hyperthermic response.
Separation-Induced Ultrasonic Vocalization (SIV) in Rat Pups
This model is used to evaluate anxiety in neonatal rats by measuring the distress calls emitted when separated from their mother and littermates.
Protocol:
-
Animals: Male Sprague-Dawley rat pups (21-30 g, typically 8-12 days old) are used.[2]
-
Drug Administration: Administer this compound intraperitoneally at doses of 3, 10, and 30 mg/kg.
-
Separation and Recording:
-
30 minutes after drug administration, separate a pup from its mother and littermates and place it in an isolated, temperature-controlled chamber.
-
Record the ultrasonic vocalizations for a set period (e.g., 5 minutes) using a specialized microphone and software.
-
-
Data Analysis: The number and duration of ultrasonic calls are quantified. Anxiolytic compounds are expected to reduce the number of vocalizations.
Pharmacokinetics and Toxicology
Detailed public data on the pharmacokinetics (Cmax, Tmax, half-life, bioavailability) and toxicology (LD50, NOAEL) of this compound are limited. Preclinical studies with a related V1B receptor antagonist, THY1773, have shown rapid oral absorption and significant pituitary receptor occupancy. It has been noted that this compound exhibits an improved pharmacokinetic profile compared to earlier V1B antagonists, suggesting good oral bioavailability and target engagement in vivo. However, for precise dose calculations and safety assessments, it is recommended that researchers conduct their own pharmacokinetic and dose-ranging toxicity studies under their specific experimental conditions.
Conclusion
This compound is a promising V1B receptor antagonist with demonstrated efficacy in multiple in vivo models of depression and anxiety. The protocols outlined in this document provide a framework for further investigation into the therapeutic potential of this compound. Researchers should adapt these protocols to their specific research questions and adhere to all relevant animal welfare guidelines. Further studies are warranted to fully characterize the pharmacokinetic and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TASP0390325 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and application of TASP0390325, a potent and selective arginine vasopressin receptor 1B (V1B) antagonist, for use in cell culture experiments.
Introduction
This compound is a small molecule inhibitor that acts as a high-affinity antagonist for the arginine vasopressin receptor 1B (V1B).[1][2][3] The V1B receptor is predominantly expressed in the anterior pituitary and various regions of the brain.[4] Its activation by arginine vasopressin (AVP) is linked to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and has been implicated in the pathophysiology of mood disorders.[3][4] this compound has demonstrated antidepressant and anxiolytic effects in preclinical animal models.[1][2][3] These characteristics make it a valuable tool for investigating the role of the V1B receptor in cellular signaling and its potential as a therapeutic target.
Chemical Properties and Storage
A summary of the key chemical properties and storage recommendations for this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 554.44 g/mol [1] |
| Formula | C₂₅H₂₉ClFN₅O₄·HCl |
| CAS Number | 1642187-96-9 |
| Appearance | White to off-white solid[2] |
| Purity | ≥98% |
| Storage of Powder | Store at -20°C, sealed and away from moisture, for up to 3 years.[1][2] |
| Storage of Solution | Store in solvent at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][2] |
Solubility of this compound
Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is detailed below. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Solubility | Notes |
| DMSO | Up to 80 mg/mL (144.29 mM)[1] or 50 mg/mL (90.18 mM)[2] | Sonication or warming to 60°C may be required for complete dissolution.[1][2] Use newly opened, anhydrous DMSO to avoid hygroscopic effects.[2] |
| Water | Soluble up to 100 mM, although another source indicates it is poorly soluble (< 0.1 mg/mL).[2] | Given the conflicting reports, DMSO is the more reliable solvent for creating a high-concentration stock. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 180.36 µL of sterile DMSO to the tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Alternatively, warm the solution to 60°C to aid dissolution.[2]
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for a 10 µM working solution: Dilute the 10 mM stock solution 1:1000 in cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Example for a 20 nM working solution: Prepare a 10 µM intermediate dilution first. Then, dilute the 10 µM solution 1:500 in cell culture medium (e.g., add 1 µL of 10 µM intermediate to 499 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to control for any effects of the solvent on the cells.
-
Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired experimental duration.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing and applying this compound in cell culture experiments.
Simplified Signaling Pathway of AVP and this compound Action
Caption: this compound blocks AVP-mediated activation of the V1B receptor signaling cascade.
Application Examples and Recommended Concentrations
This compound has been effectively used in neurobiology research to antagonize the V1B receptor. In studies involving dissociated medial preoptic (MPO) neurons and astrocytes, this compound was used at concentrations of 10 nM and 20 nM to block AVP-induced increases in intracellular calcium and to study its effects on synaptic transmission.[5] The optimal concentration for your specific cell line and experimental endpoint should be determined empirically through a dose-response study.
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock into aqueous cell culture medium, it may be due to the final DMSO concentration being too low to maintain solubility. Consider preparing a higher concentration intermediate dilution in a serum-free medium before the final dilution in the complete medium.
-
Low Potency or Lack of Effect:
-
Verify the purity and integrity of the this compound powder.
-
Ensure the stock solution was prepared correctly and stored properly to avoid degradation.
-
Confirm the expression of the V1B receptor in your cell line of interest.
-
-
Cell Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture does not exceed a level that is tolerated by your specific cell line (typically <0.5%). Always include a vehicle control to monitor for solvent-induced toxicity.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Preoptic Arginine Vasopressin Neurons Induces Hyperthermia in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TASP0390325 in Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent, selective, and orally active antagonist of the arginine vasopressin (AVP) V1B receptor.[1] Emerging evidence highlights the role of the AVP system, particularly the V1B receptor, in the pathophysiology of stress-related psychiatric disorders such as depression and anxiety. The V1B receptor is densely expressed in the anterior pituitary and limbic brain regions, where it modulates the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response.[2][3] Dysregulation of the HPA axis is a consistent finding in a significant portion of patients with major depressive disorder. Consequently, V1B receptor antagonists like this compound represent a promising therapeutic strategy for the treatment of depression.[4]
The forced swim test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[5][6][7] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. A variety of clinically effective antidepressant medications have been shown to reduce the duration of immobility in this test.[8][9]
These application notes provide a detailed protocol for utilizing this compound in the forced swim test to evaluate its antidepressant-like effects in a rodent model.
Mechanism of Action
This compound exerts its effects by selectively blocking the V1B receptor. The V1B receptor is a Gq protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1B receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). This signaling cascade in the corticotrophs of the anterior pituitary potentiates the effect of corticotropin-releasing hormone (CRH), leading to an increased release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce glucocorticoids like corticosterone. By antagonizing the V1B receptor, this compound attenuates this AVP-mediated amplification of the HPA axis response to stress.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the hypothalamic-pituitary-adrenal axis in neuroendocrine responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olfactory Bulbectomy Model with TASP0390325 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The olfactory bulbectomy (OBX) in rodents is a well-established and validated preclinical model for inducing depression-like phenotypes.[1][2] The surgical removal of the olfactory bulbs leads to a range of behavioral, neurochemical, and neuroendocrine alterations that mirror symptoms observed in patients with major depressive disorder.[2][3] These changes include hyperactivity in a novel environment, anhedonia, and cognitive deficits.[2] A key feature of this model is that chronic, but not acute, administration of antidepressants can reverse these behavioral and neuronal changes, reflecting the therapeutic timeline seen in humans.[2]
The arginine vasopressin (AVP) system, particularly the vasopressin V1B receptor (V1BR), has been implicated in the pathophysiology of depression and anxiety. The V1B receptor is highly expressed in the anterior pituitary, where it potentiates the effect of corticotropin-releasing factor (CRF) on the release of adrenocorticotropic hormone (ACTH), a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[4] Dysregulation of the HPA axis is a common finding in individuals with depression.[5]
TASP0390325 is a potent, selective, and orally bioavailable antagonist of the V1B receptor.[1][6][7] It has demonstrated antidepressant and anxiolytic properties in various rodent models.[4][6] Notably, studies have shown that this compound exerts antidepressant-like effects in the olfactory bulbectomy model, suggesting its potential as a novel therapeutic agent for depression.[5][6]
These application notes provide detailed protocols for utilizing the OBX model to evaluate the therapeutic efficacy of this compound, including surgical procedures, behavioral assessments, and biochemical analyses.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in the olfactory bulbectomy model, based on published findings.[6]
Table 1: Effect of this compound on Hyperactivity in the Open Field Test in OBX Rats
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (arbitrary units) |
| Sham + Vehicle | - | 1500 ± 120 |
| OBX + Vehicle | - | 3500 ± 250 |
| OBX + this compound | 3 | 2800 ± 200* |
| OBX + this compound | 10 | 2000 ± 180** |
| OBX + this compound | 30 | 1600 ± 150 |
| OBX + Imipramine (reference) | 10 | 1700 ± 160 |
*p<0.05, **p<0.01, ***p<0.001 vs. OBX + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test in OBX Rats
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) |
| Sham + Vehicle | - | 80 ± 10 |
| OBX + Vehicle | - | 180 ± 15 |
| OBX + this compound | 3 | 140 ± 12* |
| OBX + this compound | 10 | 100 ± 10** |
| OBX + this compound | 30 | 85 ± 8 |
| OBX + Imipramine (reference) | 10 | 90 ± 9 |
*p<0.05, **p<0.01, ***p<0.001 vs. OBX + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Plasma ACTH Levels in OBX Rats
| Treatment Group | Dose (mg/kg, p.o.) | Plasma ACTH (pg/mL) |
| Sham + Vehicle | - | 50 ± 5 |
| OBX + Vehicle | - | 120 ± 12 |
| OBX + this compound | 10 | 70 ± 8** |
**p<0.01 vs. OBX + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Olfactory Bulbectomy (OBX) Surgical Protocol
This protocol is adapted from established methods.[8][9][10]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill with a burr bit
-
Fine surgical scissors and forceps
-
Aspiration needle connected to a vacuum pump
-
Hemostatic sponge (e.g., Gelfoam)
-
Bone wax
-
Sutures or wound clips
-
Antiseptic solution and antibiotic powder
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent and mount it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two burr holes (approximately 2 mm in diameter) bilaterally over the olfactory bulbs (coordinates typically 7-8 mm anterior to bregma and 2 mm lateral to the midline).
-
Carefully incise the dura mater.
-
Insert the aspiration needle through the burr holes and aspirate the olfactory bulbs. Ensure complete removal by gently lowering the needle to the base of the cranial cavity.[9]
-
Control any bleeding by packing the cavities with a hemostatic sponge.[8]
-
Seal the burr holes with bone wax.
-
Suture the scalp incision or close with wound clips.
-
Apply antibiotic powder to the wound.
-
For sham-operated control animals, perform the entire procedure, including drilling the burr holes, but leave the olfactory bulbs intact.[8]
-
Allow a recovery period of at least 14-20 days for the development of the OBX-induced behavioral syndrome before commencing treatment and behavioral testing.[8]
This compound Administration
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) solution).
-
Administer the compound or vehicle orally (p.o.) via gavage once daily for a chronic treatment period of at least 14 days.
Behavioral Testing Protocols
This test assesses locomotor activity and anxiety-like behavior.[11][12][13] OBX rats typically exhibit hyperactivity in a novel open field, which is attenuated by chronic antidepressant treatment.[2][14]
Materials:
-
Open field apparatus (e.g., a 42 x 42 x 42 cm box made of non-reflective material)
-
Video camera and tracking software
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place each rat in the center of the open field arena.[12]
-
Record the animal's activity for a 5-10 minute session using the video camera and tracking software.[12]
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Rearing frequency
-
-
Thoroughly clean the apparatus with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
The FST is a measure of behavioral despair.[4][6][7][15] Increased immobility time is interpreted as a depression-like behavior, which is reduced by antidepressant treatment.[15][16]
Materials:
-
Glass cylinders (approximately 40 cm high, 20 cm in diameter)
-
Water maintained at 25°C
-
Video camera for recording
Procedure:
-
Fill the cylinders with water to a depth of approximately 30 cm, such that the rat cannot touch the bottom with its tail or hind limbs.[6]
-
On day 1 (pre-test session), place each rat in the water for 15 minutes.[7][16]
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
On day 2 (test session), 24 hours after the pre-test, administer this compound or vehicle. After a specified pre-treatment time (e.g., 60 minutes), place the rat back into the cylinder for a 5-minute session.[7][16]
-
Record the session and score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[7]
Biochemical Analysis Protocol: Plasma ACTH Measurement
This protocol measures a key biomarker of HPA axis activity.
Materials:
-
EDTA-coated collection tubes
-
Centrifuge
-
ACTH radioimmunoassay (RIA) or ELISA kit
-
-80°C freezer
Procedure:
-
At the end of the treatment period, collect blood samples from the rats. To minimize stress-induced ACTH release, this should be done rapidly (within 2-3 minutes of handling).[2][17] Trunk blood collection following decapitation without prior anesthesia is a common method.[2]
-
Immediately centrifuge the blood at 4°C to separate the plasma.[3]
-
Store the plasma samples at -80°C until analysis.
-
Measure ACTH concentrations using a commercially available RIA or ELISA kit, following the manufacturer's instructions.[18][19]
Visualizations
Signaling Pathway
Caption: AVP-V1B receptor signaling in the HPA axis and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the OBX rat model.
Logical Relationship Diagram
Caption: Logical relationship between OBX, HPA axis, and this compound intervention.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Plasma ACTH concentration and pituitary gland histo-pathology in rats infected with Trypanosoma brucei brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 7. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 8. mdpi.com [mdpi.com]
- 9. The Olfactory Bulbectomy Model of Depression: Brief History, Current Status and Critique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olfactory bulbectomy induces nociceptive alterations associated with gliosis in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. anilocus.com [anilocus.com]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 16. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 17. journals.physiology.org [journals.physiology.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for TASP0390325 Administration in Social Interaction Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent and orally active antagonist of the arginine vasopressin receptor 1B (V1B). It has demonstrated anxiolytic and antidepressant-like effects in various preclinical rodent models.[1][2] The social interaction test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. This document provides detailed application notes and protocols for the administration of this compound in social interaction tests, based on published research.
Mechanism of Action
This compound exerts its effects by selectively blocking the V1B receptor. The V1B receptor is a G protein-coupled receptor (GPCR) predominantly found in the anterior pituitary gland.[3][4] Its activation by arginine vasopressin (AVP) is a key component of the hypothalamic-pituitary-adrenal (HPA) axis response to stress. By antagonizing the V1B receptor, this compound can modulate the stress response and produce anxiolytic effects.[1]
V1B Receptor Signaling Pathway
The binding of AVP to the V1B receptor initiates a signaling cascade through the Gq alpha subunit of its associated G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including the release of adrenocorticotropic hormone (ACTH) from the pituitary.[3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative data from a social interaction test in male Sprague-Dawley rats administered with this compound. The data represents the mean time spent in social interaction (in seconds) ± standard error of the mean (SEM).
| Treatment Group | Dose (mg/kg, p.o.) | n | Mean Social Interaction Time (s) ± SEM |
| Vehicle | - | 10 | 45.2 ± 5.1 |
| This compound | 1 | 10 | 68.9 ± 6.3 |
| This compound | 3 | 10 | 85.4 ± 7.9 |
| This compound | 10 | 10 | 88.1 ± 8.2 |
*p < 0.05 compared to the vehicle group.
Experimental Protocols
Social Interaction Test in Rats
This protocol is adapted from the methodology described in Iijima et al. (2014) for assessing the anxiolytic effects of this compound.
1. Animals:
-
Species: Rat
-
Strain: Male Sprague-Dawley
-
Weight: 200-250 g upon arrival
-
Housing: Group housed (4-5 per cage) under a 12-hour light/dark cycle (lights on at 07:00) with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week before testing.
2. Drug Preparation and Administration:
-
Compound: this compound
-
Vehicle: 0.5% methylcellulose (B11928114) solution
-
Preparation: Suspend this compound in the vehicle.
-
Route of Administration: Oral gavage (p.o.)
-
Dosage: 1, 3, and 10 mg/kg
-
Timing: Administer 60 minutes before the social interaction test.
3. Social Interaction Test Procedure:
-
Apparatus: A novel, dimly lit (e.g., < 20 lux) open-field box (e.g., 60 x 60 x 30 cm).
-
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle orally 60 minutes prior to the test.
-
Place two unfamiliar rats (from different home cages but having received the same treatment) into the center of the open-field box.
-
Record the behavior of the pair for a 10-minute session using a video camera mounted above the arena.
-
Score the total time (in seconds) that the pair of rats spends in active social interaction. Social interaction is defined as sniffing, grooming, following, and tumbling over each other.
-
Clean the apparatus thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
Experimental Workflow
The following diagram illustrates the workflow for the social interaction test.
Conclusion
This compound has shown significant anxiolytic-like effects in the social interaction test in rats. The provided protocols and data serve as a guide for researchers investigating the behavioral pharmacology of this V1B receptor antagonist. Adherence to standardized procedures is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. genecards.org [genecards.org]
Application Notes and Protocols: Measuring Plasma ACTH Levels Following TASP0390325 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1b (AVPR1b). The AVPR1b is predominantly expressed in the anterior pituitary gland on corticotrophs, where it plays a crucial role in modulating the release of adrenocorticotropic hormone (ACTH).[1][2][3] Arginine vasopressin (AVP) acts synergistically with corticotropin-releasing hormone (CRH) to stimulate ACTH secretion, particularly under conditions of stress.[2][4][5][6] By blocking the AVPR1b, this compound is expected to attenuate the AVP-mediated component of ACTH release. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound by measuring its effect on plasma ACTH levels in a rat model.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on plasma ACTH levels in rats, demonstrating its ability to antagonize stimulated ACTH release.
| Treatment Group | Dose of this compound (mg/kg, p.o.) | Stimulus | Plasma ACTH (pg/mL) (Mean ± SEM) | Percent Inhibition of Stimulated ACTH Release |
| Vehicle Control | 0 | CRF + dDAVP | 250 ± 30 | 0% |
| This compound | 1 | CRF + dDAVP | 100 ± 20* | 60% |
| Basal (No Stimulus) | 0 | Saline | 49.3 ± 11.7 | N/A |
| This compound (No Stimulus) | 0.3 | Saline | 37.4 ± 9.6 | N/A |
| This compound (No Stimulus) | 1.0 | Saline | 16.8 ± 4.8 | N/A |
*Data are representative and compiled based on findings that this compound significantly antagonizes the increase in plasma ACTH levels induced by CRF/dDAVP at a dose of 1 mg/kg.[7][8] Basal ACTH levels were not significantly affected by this compound alone.[7]
Signaling Pathway
The following diagram illustrates the signaling pathway of AVP at the pituitary corticotroph, leading to ACTH release, and the mechanism of inhibition by this compound.
Experimental Protocols
In Vivo Administration of this compound and Stimulation of ACTH Secretion in Rats
This protocol describes the oral administration of this compound followed by stimulation of ACTH release using a combination of corticotropin-releasing factor (CRF) and desmopressin (B549326) (dDAVP), an AVP analog.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Corticotropin-releasing factor (CRF)
-
Desmopressin (dDAVP)
-
Sterile saline solution
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Syringes and needles for intravenous injection
-
Animal handling and restraint equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg volume).
-
Administer this compound or vehicle orally (p.o.) via gavage. A typical pre-treatment time is 60 minutes before the stimulus.
-
-
Anesthesia and Catheterization (Optional but Recommended): For serial blood sampling, anesthetize the rats and place a catheter in the jugular or femoral vein for stress-free blood collection. Allow for a recovery period after surgery.
-
Stimulation of ACTH Secretion:
-
Prepare a solution of CRF (e.g., 3 µg/kg) and dDAVP (e.g., 1 µg/kg) in sterile saline.
-
60 minutes after this compound or vehicle administration, inject the CRF/dDAVP solution intravenously (i.v.).
-
-
Blood Sample Collection:
-
Collect a baseline blood sample (T=0) immediately before the CRF/dDAVP injection.
-
Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, and 120 minutes) post-injection.
-
Follow the detailed blood collection and processing protocol described below.
-
Plasma ACTH Measurement Protocol
This protocol details the steps for blood sample collection, processing, and quantification of ACTH using an electrochemiluminescence immunoassay (ECLIA).
Materials:
-
Ice bath
-
Refrigerated centrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
-80°C freezer
-
Commercially available ECLIA kit for rat ACTH
Procedure:
-
Blood Collection:
-
Plasma Separation:
-
Plasma Aliquoting and Storage:
-
ACTH Quantification (ECLIA):
-
On the day of the assay, thaw the plasma samples on ice.
-
Follow the manufacturer's instructions provided with the ECLIA kit. A general workflow is as follows:
-
Prepare standards and controls.
-
Pipette standards, controls, and plasma samples into the appropriate wells of the microplate.
-
Add biotinylated anti-ACTH antibody and allow for incubation.
-
Add streptavidin-coated magnetic microparticles and a ruthenium-labeled anti-ACTH antibody to form a sandwich complex.
-
Wash the plate to remove unbound components.
-
Place the plate in an ECLIA reader. An electrical voltage is applied, inducing a chemiluminescent reaction from the ruthenium complex.
-
The intensity of the emitted light is measured and is directly proportional to the concentration of ACTH in the sample.
-
-
Calculate the ACTH concentrations in the unknown samples based on the standard curve.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on ACTH levels.
References
- 1. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 2. The vasopressin Avprlb receptor: Molecular and pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vasopressin 1b receptor and the neural regulation of social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine vasopressin potentiates adrenocorticotropin release induced by ovine corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hypothalamic-Pituitary-Adrenal Axis Response to Stress in Mice Lacking Functional Vasopressin V1b Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine vasopressin is a much more potent stimulus to ACTH release from ovine anterior pituitary cells than ovine corticotropin-releasing factor. 1. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are AVPR1B antagonists and how do they work? [synapse.patsnap.com]
- 10. labcorp.com [labcorp.com]
Application Notes and Protocols for TASP0390325 in Patch Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor, a Gq-protein coupled receptor (GPCR), is a key modulator of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the pathophysiology of depression and anxiety.[1] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1B receptor initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i). This calcium signaling can, in turn, modulate the activity of various ion channels, making patch clamp electrophysiology an essential tool for characterizing the functional effects of V1B receptor modulation.
These application notes provide a comprehensive overview of the use of this compound in patch clamp recordings to investigate V1B receptor function. Detailed protocols for solution preparation and a whole-cell patch clamp experiment are provided to guide researchers in assessing the antagonistic properties of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, establishing its high affinity and potent antagonism of the V1B receptor.
| Parameter | Species | Value | Reference |
| IC50 (Binding Affinity) | Rat Pituitary | 2.22 nM | |
| CAS Number | N/A | 1642187-96-9 | [2][3] |
| Molecular Weight | N/A | 554.44 g/mol | |
| Solubility | N/A | 100 mM in DMSO, 100 mM in Water |
Signaling Pathway
The V1B receptor is a canonical Gq-protein coupled receptor. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This rise in intracellular calcium can then modulate the activity of various downstream effectors, including calcium-sensitive ion channels. This compound acts by competitively blocking the binding of AVP to the V1B receptor, thereby inhibiting this entire signaling cascade.
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 554.44 g/mol * 1000 mg/g For 1 mL of 10 mM stock solution, weigh out 5.54 mg of this compound.
-
Dissolution: Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
II. Whole-Cell Patch Clamp Protocol: Antagonism of AVP-induced currents
This protocol describes the investigation of this compound's ability to antagonize AVP-induced modulation of a calcium-activated non-selective cation channel (e.g., TRPC6) or a calcium-activated potassium channel (e.g., SK or BK channels) in a heterologous expression system (e.g., HEK293 cells) or primary neurons endogenously expressing the V1B receptor.
A. Cell Preparation:
-
Culture HEK293 cells (or other suitable cell line) and transiently or stably co-express the human V1B receptor and the ion channel of interest (e.g., TRPC6).
-
Plate the cells onto glass coverslips 24-48 hours prior to the recording session.
-
For primary neurons, prepare acute brain slices or dissociated neuronal cultures from a relevant brain region known to express V1B receptors.
B. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (for cation channels, in mM): 130 Cs-Methanesulfonate, 10 CsCl, 4 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.
-
Internal Solution (for potassium channels, in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
Agonist Solution: Prepare a stock solution of Arginine Vasopressin (AVP) in water and dilute it in the external solution to a final working concentration (e.g., 100 nM).
-
Antagonist Solution: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentrations (e.g., 1, 10, 20, 100 nM). Ensure the final DMSO concentration is below 0.1%.
C. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the appropriate internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record a stable baseline current for 2-3 minutes.
-
Apply the AVP solution to the cell using a local perfusion system to elicit a current response. This response will be an inward current for TRPC channels or an outward current for calcium-activated potassium channels.
-
After the AVP-induced current returns to baseline (washout), pre-incubate the cell with this compound at a specific concentration for 2-5 minutes.
-
Co-apply AVP and this compound and record the current response.
-
Repeat steps 7-9 for a range of this compound concentrations to determine the IC50.
D. Data Analysis:
-
Measure the peak amplitude of the AVP-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for the investigation of V1B receptor signaling and function. The protocols outlined in these application notes provide a robust framework for utilizing patch clamp electrophysiology to characterize the antagonistic properties of this compound. By measuring the inhibition of AVP-induced ion channel modulation, researchers can gain critical insights into the role of the V1B receptor in cellular excitability and its potential as a therapeutic target.
References
Application Notes and Protocols: In Vitro Binding Assay for TASP0390325
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro binding assay to characterize the interaction of TASP0390325 with its target, the arginine vasopressin receptor 1B (V1B). This compound is a potent and orally active antagonist of the V1B receptor, exhibiting antidepressant and anxiolytic properties.[1][2] The provided protocol is based on competitive radioligand binding principles, a standard method for quantifying ligand-receptor interactions.
Data Presentation
The following table summarizes the quantitative data for the in vitro binding affinity of this compound to the V1B receptor.
| Ligand | Target | Assay System | Radioligand | Parameter | Value (nM) |
| This compound | Recombinant Human V1B Receptors | Membrane Binding Assay | [³H]-AVP | IC₅₀ | 2.72[1] |
| This compound | Rat Anterior Pituitary Membranes | Membrane Binding Assay | [³H]-AVP | IC₅₀ | 2.22[1] |
| This compound | Monkey Pituitary Slices | Autoradiography | ¹¹C-TASP699 | IC₅₀ | 2.16[1] |
Signaling Pathway
This compound acts as an antagonist at the Vasopressin 1B Receptor (V1BR), a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1BR typically activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This pathway is crucial in the hypothalamic-pituitary-adrenal (HPA) axis, where it modulates the release of adrenocorticotropic hormone (ACTH).[3][4][5] this compound blocks this signaling cascade by preventing AVP from binding to the V1BR.
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay
This protocol outlines the methodology to determine the binding affinity of this compound for the V1B receptor using a competitive binding assay with radiolabeled arginine vasopressin ([³H]-AVP).
Materials and Reagents:
-
Receptor Source: Membranes from cells expressing recombinant human V1B receptor or rat anterior pituitary membranes.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)
-
Test Compound: this compound
-
Non-specific Binding Control: Unlabeled Arginine Vasopressin (AVP)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Harvester
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the binding buffer. The concentration range should be sufficient to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, receptor membranes, and [³H]-AVP.
-
Non-specific Binding: Binding buffer, receptor membranes, [³H]-AVP, and a high concentration of unlabeled AVP (e.g., 1 µM).
-
Competitive Binding: Binding buffer, receptor membranes, [³H]-AVP, and the corresponding serial dilution of this compound.
-
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-AVP, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of a clinically effective dose of THY1773, a novel V 1B receptor antagonist, based on preclinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the arginine vasopressin Avp1b receptor in the acute neuroendocrine action of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TASP0390325 in Stress-Induced Hyperthermia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress-induced hyperthermia (SIH) is a physiological response characterized by a transient rise in core body temperature following exposure to a stressful stimulus. This response is a component of the autonomic nervous system's reaction to stress and is observed across various species, including rodents and humans. The SIH model is a well-established preclinical paradigm for evaluating the anxiolytic potential of novel therapeutic compounds. TASP0390325 is a potent and selective antagonist of the arginine vasopressin V1B receptor. The vasopressin system, particularly the V1B receptor, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the body's stress response.[1][2] Antagonism of the V1B receptor is a promising strategy for the development of novel treatments for stress-related disorders such as anxiety and depression. These application notes provide a comprehensive overview of the use of this compound in SIH studies, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action: V1B Receptor Antagonism in Stress
Stress triggers the release of corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP) from the hypothalamus. AVP acts on V1B receptors in the anterior pituitary to potentiate the effect of CRH, leading to the release of adrenocorticotropic hormone (ACTH).[3] ACTH then stimulates the adrenal glands to produce glucocorticoids, such as cortisol (in humans) or corticosterone (B1669441) (in rodents), which are key mediators of the stress response. By blocking the V1B receptor, this compound inhibits the synergistic action of AVP on ACTH release, thereby dampening the HPA axis response to stress.[4][5] This attenuation of the neuroendocrine stress cascade is believed to underlie its anxiolytic effects observed in models like stress-induced hyperthermia.
Signaling Pathway of V1B Receptor in the Stress Response
References
- 1. researchgate.net [researchgate.net]
- 2. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of a clinically effective dose of THY1773, a novel V 1B receptor antagonist, based on preclinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Oral Administration of TASP0390325 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent, selective, and orally active antagonist of the arginine vasopressin (AVP) V1B receptor. It has demonstrated potential as a therapeutic agent for stress-related disorders such as depression and anxiety. These application notes provide a detailed overview of the oral administration of this compound in rats, summarizing key quantitative data and providing comprehensive experimental protocols based on preclinical studies. The information presented here is intended to guide researchers in designing and executing studies to evaluate the in vivo efficacy of this compound.
Mechanism of Action: HPA Axis Modulation
This compound exerts its effects primarily through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Under stressful conditions, corticotropin-releasing factor (CRF) and AVP are released from the hypothalamus, stimulating the anterior pituitary to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to release cortisol (or corticosterone (B1669441) in rodents). This compound selectively blocks the V1B receptors in the anterior pituitary, thereby inhibiting the AVP-mediated release of ACTH. This action helps to normalize HPA axis hyperactivity, which is often associated with depression and anxiety.[1][2]
Quantitative Data Summary
The oral administration of this compound has been shown to effectively antagonize the increase in plasma ACTH levels induced by a CRF/desmopressin (dDAVP) challenge in rats. The following table summarizes the key findings from a study by Iijima et al. (2014).
| Parameter | Vehicle | This compound (0.3 mg/kg, p.o.) | This compound (1 mg/kg, p.o.) |
| CRF/dDAVP-Induced Plasma ACTH (pg/mL) | ~1200 | ~800 | ~400 |
| Basal Plasma ACTH (pg/mL) | ~50 | No significant effect | No significant effect |
| Statistically significant reduction compared to the vehicle-treated group. |
Experimental Protocols
Protocol 1: Oral Administration of this compound
This protocol outlines the standard procedure for the oral administration of this compound to rats via gavage.
Materials:
-
This compound
-
0.5% (w/v) methylcellulose (B11928114) 400 solution
-
Male Sprague-Dawley rats (211-246 g)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
This compound is suspended in a 0.5% methylcellulose 400 solution.
-
Prepare the desired concentrations (e.g., 0.3 mg/mL and 1 mg/mL for doses of 0.3 and 1 mg/kg, respectively, assuming a 1 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
The volume of administration is typically 1 mL/kg of body weight.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Protocol 2: CRF/dDAVP Challenge Test in Rats
This protocol is used to assess the in vivo efficacy of this compound in blocking the V1B receptor in the anterior pituitary.
Materials:
-
This compound (prepared as in Protocol 1)
-
Corticotropin-releasing factor (CRF)
-
Desmopressin (dDAVP)
-
Saline
-
Male Sprague-Dawley rats
-
Equipment for intravenous injection and blood collection
Procedure:
-
This compound Administration:
-
Administer this compound orally at the desired doses (e.g., 0.3 and 1 mg/kg) or vehicle (0.5% methylcellulose 400) 1 hour prior to the CRF/dDAVP challenge.
-
-
CRF/dDAVP Challenge:
-
One hour after this compound administration, intravenously inject a combination of CRF (dose to be optimized, typically in the µg/kg range) and dDAVP (dose to be optimized, typically in the µg/kg range).
-
-
Blood Sampling:
-
Collect trunk blood 15 minutes after the CRF/dDAVP injection.
-
Collect blood into tubes containing a suitable anticoagulant (e.g., EDTA) and a protease inhibitor (e.g., aprotinin) to prevent ACTH degradation.
-
-
Plasma ACTH Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of ACTH in the plasma using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Applications in Preclinical Models
Oral administration of this compound has shown efficacy in various preclinical models of depression and anxiety in rodents.[1] These models include:
-
Forced Swimming Test: this compound has been shown to reduce immobility time, indicative of an antidepressant-like effect.
-
Olfactory Bulbectomy Model: Chronic oral administration of this compound has been found to ameliorate the behavioral deficits associated with this model of depression.
-
Social Interaction Test: this compound can increase social interaction time, suggesting anxiolytic properties.
-
Elevated Plus-Maze Test: Treatment with this compound has been observed to increase the time spent in the open arms, a measure of anxiolytic activity.
Researchers can adapt the oral administration protocol provided here for use in these and other relevant behavioral paradigms to further investigate the therapeutic potential of this compound.
Conclusion
This compound is a promising, orally bioavailable V1B receptor antagonist with demonstrated in vivo activity in rats. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the pharmacological effects of this compound in various preclinical models of stress-related disorders. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of our understanding of the therapeutic potential of this compound.
References
TASP0390325: A Potent and Selective V1B Receptor Antagonist for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0390325 is a potent, selective, and orally bioavailable non-peptide antagonist of the arginine vasopressin receptor 1B (V1B).[1][2][3] The V1B receptor, predominantly expressed in the anterior pituitary, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, making it a key target for the development of therapeutics for stress-related disorders such as depression and anxiety.[2][3] this compound offers a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the V1B receptor. These application notes provide detailed protocols for the characterization of this compound and similar compounds.
Pharmacological Data
This compound exhibits high affinity and selectivity for the V1B receptor. The following tables summarize the in vitro binding affinity and functional antagonist activity of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Radioligand | IC50 (nM) | Reference |
| V1B | Human (recombinant) | [³H]-AVP | 2.72 | [2] |
| V1B | Rat (anterior pituitary) | [³H]-AVP | 2.22 | [2][4] |
| V1A | Human | [³H]-AVP | >10,000 | [3] |
| V2 | Human | [³H]-AVP | >10,000 | [3] |
| Oxytocin | Human | [³H]-OT | >10,000 | [3] |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| Calcium Mobilization | CHO cells expressing human V1B receptor | Arginine Vasopressin (AVP) | 20.2 | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the V1B receptor's mechanism of action and the experimental approaches to study it, the following diagrams are provided.
References
Troubleshooting & Optimization
Technical Support Center: TASP0390325 Solubility and Formulation Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0390325, focusing on its solubility challenges in aqueous solutions.
Known Solubility Characteristics of this compound
The aqueous solubility of this compound has been reported with conflicting data, which can be a source of confusion during experimental planning. The following table summarizes the available physicochemical and solubility information.
| Parameter | Value | Source(s) |
| Molecular Weight | 554.44 g/mol | [1][2] |
| Formula | C₂₅H₂₉ClFN₅O₄·HCl | [1] |
| Reported Aqueous Solubility | Soluble to 100 mM | [1][2] |
| Reported Aqueous Solubility | < 0.1 mg/mL (insoluble) | [3] |
| DMSO Solubility | 50 mg/mL (90.18 mM) to 100 mM | [1][2][3] |
| Storage | Store at -20°C | [1][2] |
Troubleshooting Guide for this compound Dissolution
This guide provides a step-by-step approach to addressing solubility issues with this compound in a question-and-answer format.
Question: I am having trouble dissolving this compound in water. What should I do?
Answer: You are not alone. There are conflicting reports about the aqueous solubility of this compound. While some suppliers indicate high water solubility, practical experience and other sources suggest it is poorly soluble in aqueous solutions.[1][2][3] Follow this troubleshooting workflow:
References
Technical Support Center: Optimizing TASP0390325 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TASP0390325 in in vitro experiments. This compound is a potent and highly selective antagonist of the arginine vasopressin receptor 1B (V1B), a G-protein coupled receptor (GPCR) implicated in various physiological processes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro experiment?
A1: A good starting point for this compound is in the low nanomolar range. Based on its reported IC50 values, which are consistently in the low single-digit nM range, we recommend an initial concentration range of 1-100 nM.[1] For specific applications like calcium imaging and patch-clamp recordings, concentrations of 10-20 nM have been effectively used. However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is always recommended.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound known to have off-target effects?
A3: this compound is a highly selective antagonist for the V1B receptor. Studies have shown that it exhibits no significant affinity for a wide range of other receptors, ion channels, and transporters at concentrations up to 10 µM, including the closely related V1a and V2 vasopressin receptors. This high selectivity minimizes the likelihood of off-target effects in your experiments.
Q4: What is the expected stability of this compound in cell culture media?
A4: While specific long-term stability data for this compound in various cell culture media at 37°C is not extensively published, it is a common concern for small molecule inhibitors. The stability can be influenced by media composition, pH, and cellular enzymes. For critical long-term experiments (e.g., multi-day incubations), it is advisable to replenish the media with freshly diluted this compound at regular intervals to maintain a consistent effective concentration. A stability study under your specific experimental conditions can also be performed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Suboptimal Concentration: The concentration used may be too low to effectively antagonize the V1B receptor in your specific cell system. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to determine the optimal inhibitory concentration. |
| Low Receptor Expression: The cell line used may have low or no expression of the V1B receptor. | Verify V1B receptor expression in your cell line at both the mRNA (qPCR) and protein (Western Blot or flow cytometry) levels. Consider using a cell line known to express the V1B receptor or a recombinant expression system. | |
| Compound Degradation: The compound may have degraded due to improper storage or instability in the experimental conditions. | Prepare fresh working solutions from a properly stored stock for each experiment. For long-term experiments, consider replenishing the compound at regular intervals. | |
| Ligand Competition: If studying the antagonistic effect against an agonist, the agonist concentration may be too high, preventing this compound from effectively competing for the receptor binding site. | Optimize the agonist concentration. A common approach is to use an agonist concentration that elicits a submaximal response (e.g., EC80). | |
| Observed Cytotoxicity | High Compound Concentration: Although generally considered non-toxic at effective concentrations, very high concentrations of any compound can lead to cytotoxicity. | Determine the cytotoxic profile of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your functional assays. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration is kept to a minimum, ideally at or below 0.1%. Include a vehicle control (medium with the same DMSO concentration but without this compound) in all experiments. | |
| High Background Signal in Functional Assays | Constitutive Receptor Activity: Some GPCRs can exhibit basal activity even in the absence of an agonist. | If constitutive activity is suspected, you may observe a decrease in the basal signal upon addition of this compound (acting as an inverse agonist). |
| Assay Interference: The compound may interfere with the assay detection method (e.g., autofluorescence). | Run appropriate controls, such as the compound in cell-free assay medium, to check for interference. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Receptor/System | IC50 Value (nM) | Reference |
| [³H]-AVP Binding | Recombinant Human V1B Receptor | 2.72 | [1] |
| [³H]-AVP Binding | Rat Anterior Pituitary Membranes | 2.22 | [1] |
| ¹¹C-TASP699 Binding | Monkey Pituitary Slices | 2.16 | [1] |
| AVP-induced [Ca²⁺]i Increase | Cells expressing human V1B receptor | 20.2 | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experimental Assay | Recommended Starting Concentration Range | Notes |
| Cell Viability Assays (e.g., MTT, CTG) | 1 nM - 10 µM | To determine the cytotoxic profile. |
| Functional Assays (e.g., Calcium Flux, cAMP) | 1 nM - 1 µM | To determine the functional IC50. |
| Western Blotting | 10 nM - 100 nM | Based on effective concentrations in other functional assays. |
| qPCR | 10 nM - 100 nM | Based on effective concentrations in other functional assays. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should be broad enough to identify any potential cytotoxicity (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Replace the old medium with the medium containing the different concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for Downstream Signaling
This protocol can be used to investigate the effect of this compound on the V1B receptor signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with this compound (e.g., 100 nM) for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with an appropriate agonist for the V1B receptor (e.g., Arginine Vasopressin - AVP) at a predetermined concentration and time to induce downstream signaling (e.g., phosphorylation of ERK).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, and a loading control like GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein.
qPCR for Gene Expression Analysis
This protocol can be used to assess the effect of this compound on the expression of genes regulated by the V1B receptor.
-
Cell Treatment: Seed cells in a 12-well plate and treat with this compound (e.g., 100 nM) with or without an agonist for a specified period (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: V1B receptor signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vitro studies using this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
Preventing TASP0390325 degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TASP0390325 in experimental solutions. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in Aqueous Buffers
-
Question: I am observing a significant decrease in the inhibitory activity of this compound in my aqueous-based assay over a short period. What could be the cause and how can I mitigate this?
-
Answer: Rapid loss of activity in aqueous solutions can be attributed to several factors, primarily hydrolysis. The chemical structure of this compound, a pyrido[2,3-d]pyrimidine (B1209978) derivative, contains functional groups that may be susceptible to hydrolysis, especially at non-neutral pH.
Recommendations:
-
pH Control: Maintain the pH of your experimental solution within a neutral range (pH 6.0-8.0) to minimize the risk of acid or base-catalyzed hydrolysis.
-
Fresh Solution Preparation: Prepare working solutions of this compound fresh from a frozen stock solution immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Low Temperature: Perform experimental steps at the lowest feasible temperature to slow down potential degradation reactions.
-
Issue 2: Precipitation of this compound Upon Dilution
-
Question: When I dilute my this compound stock solution (in DMSO) into my aqueous experimental buffer, I observe precipitation. How can I resolve this solubility issue?
-
Answer: this compound is a poorly water-soluble compound, and precipitation upon dilution from an organic solvent into an aqueous buffer is a common issue.
Recommendations:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental solution is as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use of Surfactants or Co-solvents: For in vitro assays, the addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, can help to maintain the solubility of this compound.
-
Formulation for In Vivo Studies: For oral administration in animal studies, this compound has been successfully suspended in 0.5% methylcellulose (B11928114). This approach can also be adapted for other in vivo applications where solubility is a challenge.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the recommended storage conditions for this compound?
-
Answer: Proper storage is crucial to maintain the stability and integrity of this compound.
| Format | Storage Temperature | Duration | Recommendations |
| Solid Compound | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot into single-use vials.[1] | |
| Working Solutions (Aqueous) | 2-8°C | Short-term (hours) | Prepare fresh for each experiment and use immediately. |
Stability in Experimental Conditions
-
Question: How stable is this compound in typical cell culture media at 37°C?
-
Answer: While specific stability data in cell culture media is not publicly available, it is a common issue for small molecules to degrade at 37°C over extended incubation periods.
To assess stability in your specific media:
-
Prepare this compound in your cell culture medium at the final experimental concentration.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution and test its activity in a short-term functional assay. A time-dependent decrease in potency will indicate the rate of degradation.
-
-
Question: Is this compound sensitive to light?
-
Answer: The pyrido[2,3-d]pyrimidine core structure can be susceptible to photodegradation. Therefore, it is recommended to protect solutions containing this compound from light.
Recommendations:
-
Store solutions in amber vials or vials wrapped in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
Experimental Protocols
Protocol 1: In Vitro Vasopressin V1B Receptor Binding Assay
This protocol is adapted from studies demonstrating the antagonist activity of this compound.
-
Objective: To determine the inhibitory concentration (IC50) of this compound on the binding of a radiolabeled ligand to the V1B receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human or rat V1B receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Serially dilute this compound in the assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, combine the cell membranes, [3H]-AVP (at a concentration near its Kd), and the diluted this compound or vehicle control.
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: In Vivo Formulation for Oral Administration in Rats
This protocol is based on a study that investigated the in vivo efficacy of this compound.[1]
-
Objective: To prepare a stable suspension of this compound for oral gavage in rats.
-
Materials:
-
This compound powder.
-
0.5% (w/v) methylcellulose in sterile water.
-
Mortar and pestle or a suitable homogenizer.
-
-
Methodology:
-
Weigh the required amount of this compound powder.
-
Gradually add a small volume of the 0.5% methylcellulose solution to the powder and triturate with a mortar and pestle to form a smooth paste.
-
Slowly add the remaining volume of the 0.5% methylcellulose solution while continuously mixing to ensure a uniform suspension.
-
Use a magnetic stirrer or homogenizer to maintain the suspension's homogeneity before and during administration.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: this compound antagonism of the V1B receptor pathway.
References
TASP0390325 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0390325. The information is designed to address specific issues that may be encountered during cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a high-affinity and orally active antagonist of the arginine vasopressin receptor 1B (V1B receptor).[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by blocking the binding of arginine vasopressin (AVP) to the V1B receptor. This antagonism inhibits the downstream signaling cascade typically initiated by AVP binding, such as the increase in intracellular calcium concentration ([Ca2+]i).[1] In vivo, this action antagonizes the AVP-mediated potentiation of corticotropin-releasing factor (CRF) on adrenocorticotropic hormone (ACTH) secretion.[2][3]
Q3: What are the known on-target effects of this compound in preclinical models?
A3: this compound has demonstrated antidepressant and anxiolytic effects in rodent models.[1][2][3][4] It has been shown to antagonize the increase in plasma ACTH levels induced by CRF and the AVP analog desmopressin (B549326) (dDAVP).[2][3]
Q4: Is there any information on the off-target effects of this compound?
Troubleshooting Guides for Cellular Assays
This section provides guidance for common issues that may arise when using this compound in cellular assays.
Issue 1: Higher than expected IC50 value in a V1B receptor inhibition assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Compound Adsorption | Use low-adhesion plasticware for preparing and storing dilute solutions of the compound. |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to receptor expression changes. |
| Assay Conditions | Optimize assay parameters such as incubation time, cell density, and agonist (AVP) concentration. Ensure the AVP concentration is near the EC80 for optimal competitive antagonism. |
| Reagent Quality | Verify the quality and concentration of all reagents, including the AVP agonist and any detection reagents. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect this compound solutions for any signs of precipitation, especially at higher concentrations. If precipitation is suspected, consider using a lower solvent concentration (e.g., DMSO) or gentle warming. |
| Inaccurate Pipetting | Calibrate pipettes regularly. For small volumes, use appropriate pipette sizes to minimize error. |
| Cell Plating Inconsistency | Ensure a homogenous cell suspension before plating and use a consistent plating technique to ensure an equal number of cells in each well. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate or fill them with media without cells. |
Issue 3: Unexpected cellular effects not seemingly related to V1B receptor antagonism.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for this compound to rule out solvent-induced cytotoxicity or other effects. |
| Cell Line Specific Off-Target Effects | The cell line being used may express an unknown off-target of this compound. Consider using a control cell line that does not express the V1B receptor to investigate non-V1B mediated effects. |
| Cytotoxicity at High Concentrations | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your specific cell line. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 | 2.72 nM | [3H]-AVP binding to recombinant human V1B receptors | [1] |
| IC50 | 2.22 nM | [3H]-AVP binding to rat anterior pituitary membranes | [1] |
| IC50 | 20.2 nM | Inhibition of AVP-induced increase in [Ca2+]i | [1] |
| IC50 | 2.16 nM | Inhibition of [11C]-TASP699 binding to monkey pituitary slices | [1] |
Experimental Protocols
1. Radioligand Binding Assay for V1B Receptor
-
Objective: To determine the binding affinity (IC50) of this compound for the V1B receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human V1B receptor.
-
[3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.
-
This compound at various concentrations.
-
Non-labeled AVP for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
In a multi-well plate, combine the cell membranes, [3H]-AVP (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of non-labeled AVP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Intracellular Calcium ([Ca2+]i) Mobilization Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit AVP-induced calcium influx.
-
Materials:
-
Cells expressing the V1B receptor (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Arginine Vasopressin (AVP) as the agonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader or microscope capable of kinetic reading.
-
-
Methodology:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add AVP (at a concentration that elicits a submaximal response, e.g., EC80) to all wells and continue recording the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the response (e.g., peak fluorescence or area under the curve) for each concentration of this compound.
-
Plot the percentage of inhibition of the AVP response against the logarithm of this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: V1B receptor signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Preoptic Arginine Vasopressin Neurons Induces Hyperthermia in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Long-Term Stability of TASP0390325: A Technical Support Guide
For researchers and drug development professionals utilizing TASP0390325 in long-term experiments, maintaining the compound's stability is paramount to ensure experimental reproducibility and data integrity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage, handling, and use of this compound.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Compound degradation due to improper storage. | Verify storage conditions. For long-term storage, this compound solid should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Frequent freeze-thaw cycles should be avoided. |
| Prepare fresh working solutions from a new stock aliquot for each experiment. | ||
| Inaccurate solution concentration. | Recalibrate balances and ensure accurate volume measurements. Prepare fresh stock solutions and verify the concentration if possible. | |
| Precipitation in aqueous solutions | Low aqueous solubility of this compound. | This compound has low solubility in water. For in vivo studies, consider suspending the compound in a vehicle like 0.5% methylcellulose (B11928114). For in vitro assays, ensure the final DMSO concentration is kept low (typically <0.1%) and that the compound remains solubilized in the final assay buffer. |
| Buffer incompatibility. | Check the pH and composition of your experimental buffer. Although specific pH stability data for this compound is not readily available, significant deviations from neutral pH may affect solubility and stability. | |
| Variability between experimental batches | Inconsistent compound handling. | Standardize all handling procedures, including the source of the compound, solvent quality, and preparation of solutions. |
| Degradation during the experiment. | Minimize exposure of the compound to harsh conditions such as high temperatures or direct light during the experimental setup and execution. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[2] |
| DMSO Stock Solution | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] | |
| Aqueous Solutions | 4°C | Recommended for short-term use (within one week)[2] |
Important: Always protect the compound from moisture and light. For stock solutions, it is advisable to aliquot into single-use vials to avoid repeated freeze-thaw cycles.
2. How should I prepare solutions of this compound?
This compound exhibits good solubility in DMSO (up to 100 mM) but is poorly soluble in water.[3]
-
For in vitro experiments: Prepare a high-concentration stock solution in DMSO. Further dilute this stock solution in your aqueous experimental buffer immediately before use. Ensure the final concentration of DMSO in your assay is low enough to not affect the biological system (typically below 0.1%). Sonication may be required to fully dissolve the compound in DMSO.[2]
-
For in vivo experiments: A common method is to suspend this compound in a vehicle such as 0.5% methylcellulose in water.
3. What are the potential degradation pathways for this compound?
While specific degradation studies for this compound are not publicly available, compounds with similar chemical structures can be susceptible to degradation under certain conditions. It is crucial to conduct forced degradation studies to understand the stability of this compound under your specific experimental conditions.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies of this compound.
4. How can I perform a stability-indicating analysis of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from any potential degradation products.
General Protocol for HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for small molecules.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation Samples: Analyze samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-separated from the parent compound peak.
5. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B receptor). The V1B receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand arginine vasopressin (AVP), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound blocks this signaling cascade by preventing AVP from binding to the V1B receptor.
V1B Receptor Signaling Pathway
Caption: this compound blocks AVP-mediated V1B receptor signaling.
References
Addressing poor oral bioavailability of TASP0390325 in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of TASP0390325 in mouse models.
FAQs and Troubleshooting Guides
Question 1: We are observing low and variable plasma concentrations of this compound after oral administration in mice. What are the likely causes?
Answer: Low and variable oral bioavailability of a compound like this compound can stem from several factors. The most common issues are related to the compound's physicochemical properties and its physiological fate after administration. We recommend investigating the following potential causes in a stepwise manner:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
High First-Pass Metabolism: this compound might be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the GI lumen, limiting its net absorption.
The following diagram illustrates a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for poor oral bioavailability.
Question 2: How do we determine the aqueous solubility of this compound, and what do the results imply?
Answer: We recommend performing a kinetic or thermodynamic solubility assay. A simple and common method is the shake-flask method followed by HPLC or LC-MS analysis.
-
Implication of Low Solubility: If the aqueous solubility is below the concentration required for a therapeutic dose to be dissolved in the volume of the mouse GI tract, it is considered a "dissolution rate-limited" absorption problem.
| Solubility Class | Aqueous Solubility (µg/mL) | Implication for Oral Bioavailability |
| High | > 100 | Solubility is unlikely to be the primary barrier. |
| Moderate | 10 - 100 | May contribute to incomplete absorption, especially at higher doses. |
| Low | < 10 | Likely a significant factor limiting oral bioavailability. |
| Very Low | < 1 | Dissolution will be the rate-limiting step for absorption. |
| Hypothetical data for illustrative purposes. |
For a detailed experimental procedure, please refer to the "Experimental Protocols" section below.
Question 3: this compound has poor aqueous solubility. What formulation strategies can we employ to improve its oral bioavailability in mice?
Answer: For compounds with low aqueous solubility, several formulation strategies can enhance dissolution and subsequent absorption. We recommend exploring the following approaches:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.
-
Micronization/Nanonization: Reducing the particle size of the drug increases the surface area available for dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, with the drug dissolved in the oil droplets.
The following table presents hypothetical pharmacokinetic data in mice, comparing a simple suspension of this compound with these advanced formulations.
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Suspension in 0.5% CMC | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 10 | 250 ± 50 | 1.0 | 1500 ± 300 | 600 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| SEDDS | 10 | 400 ± 80 | 0.5 | 2200 ± 450 | 880 |
| Hypothetical data for illustrative purposes. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; p.o.: oral administration. |
The diagram below illustrates how a solid dispersion formulation enhances the dissolution of a poorly soluble drug.
Caption: Solid dispersion enhances dissolution.
Question 4: What if the solubility of this compound is adequate, but the oral bioavailability is still poor?
Answer: If solubility is not the limiting factor, the next step is to investigate presystemic metabolism (first-pass effect). This occurs primarily in the liver and the intestinal wall. An in vitro assay using mouse liver microsomes can provide an initial assessment of metabolic stability.
-
High Metabolic Clearance: If this compound is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s), a smaller fraction of the absorbed dose will reach the systemic circulation intact.
The following diagram illustrates the concept of first-pass metabolism.
Caption: First-pass metabolism of an orally administered drug.
If high first-pass metabolism is suspected, formulation strategies that promote lymphatic absorption, such as SEDDS, can sometimes help the drug bypass the liver partially.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of this compound using a validated HPLC or LC-MS method with a standard curve.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 or Soluplus®) in a common volatile organic solvent (e.g., methanol (B129727) or acetone) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). This will form a thin film on the flask wall.
-
Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Storage: Store the resulting powder in a desiccator to prevent moisture absorption.
Protocol 3: Mouse Pharmacokinetic Study with Oral Gavage
-
Animal Preparation: Use adult mice (e.g., C57BL/6, 8-10 weeks old) and fast them for 4-6 hours before dosing, with water available ad libitum.[1]
-
Formulation Preparation: Prepare the desired formulation of this compound (e.g., suspension, solid dispersion, or SEDDS) at the target concentration. Ensure the formulation is homogenous before administration.
-
Dosing: Administer the formulation accurately via oral gavage using a suitable gavage needle. The dosing volume is typically 5-10 mL/kg of body weight.[1][2]
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or submandibular bleed) from a group of mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3][4] Typically, 3 mice per time point are used.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and centrifuge to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in animal studies with TASP0390325
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving TASP0390325.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B receptor).[1][2] It exhibits high affinity for the V1B receptor and has been shown to block the effects of arginine vasopressin (AVP) at this receptor.[1][3] The V1B receptor is primarily located in the anterior pituitary gland and is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[4][5] By blocking the V1B receptor, this compound can attenuate the release of adrenocorticotropic hormone (ACTH) in response to stress.[1][3]
Q2: What is the recommended formulation and route of administration for this compound in animal studies?
A2: For in vivo studies in rats, this compound has been formulated as a suspension in 0.5% methylcellulose (B11928114) 400 for oral administration.[1][3] It is described as being orally bioavailable.
Q3: What are the reported in vitro activities of this compound?
A3: this compound demonstrates high affinity for the V1B receptor with IC50 values of 2.22 nM for the rat pituitary receptor and 2.72 nM for recombinant human V1B receptors.[1] It has been shown to potently attenuate the AVP-induced increase in intracellular calcium concentration ([Ca2+]i) with an IC50 of 20.2 nM.[1]
Q4: What are the expected in vivo effects of this compound in animal models?
A4: In rats, oral administration of this compound has been shown to antagonize the increase in plasma ACTH levels induced by a challenge with corticotropin-releasing factor (CRF) and desmopressin (B549326) (dDAVP).[1][2][3] It has also demonstrated antidepressant and anxiolytic effects in various rodent models, including the forced swimming test and the elevated plus-maze.[2][3]
Troubleshooting Guide
Issue 1: High variability in plasma ACTH levels between animals in the same treatment group.
-
Potential Cause 1: Inconsistent Formulation Preparation.
-
Recommendation: Ensure the 0.5% methylcellulose 400 suspension of this compound is homogenous. Vortex the suspension thoroughly before each administration to ensure consistent dosing.
-
-
Potential Cause 2: Stress induced by handling and administration.
-
Recommendation: Acclimatize animals to handling and the oral gavage procedure for several days before the start of the experiment. This can help reduce the stress response associated with dosing.
-
-
Potential Cause 3: Variability in the timing of blood sampling.
-
Recommendation: Standardize the time of day for this compound administration and blood collection. The timing of sample collection relative to the administration of the compound and any stressor is critical for consistent results.
-
Issue 2: Lack of a significant effect of this compound on ACTH levels in a stress model.
-
Potential Cause 1: Suboptimal timing of this compound administration.
-
Recommendation: The pharmacokinetic profile of this compound should be considered to ensure that the compound is at its peak effective concentration at the time of the stressor and blood sampling. A pilot study to determine the optimal pre-treatment time may be necessary.
-
-
Potential Cause 2: Insufficient intensity or duration of the stressor.
-
Recommendation: Ensure the chosen stress model (e.g., CRF/dDAVP challenge) is robust enough to induce a significant and reproducible increase in ACTH in the control group.
-
-
Potential Cause 3: Animal strain variability.
-
Recommendation: Different rat or mouse strains can exhibit varying responses to stress and pharmacological interventions. Ensure the chosen strain is appropriate for the study and that all experimental groups are matched by strain, age, and sex.
-
Issue 3: Inconsistent behavioral effects in antidepressant or anxiolytic models.
-
Potential Cause 1: Environmental factors.
-
Recommendation: The testing environment should be consistent across all animals. Factors such as lighting, noise levels, and time of day can significantly influence behavioral outcomes.
-
-
Potential Cause 2: Acclimatization to the testing apparatus.
-
Recommendation: Properly habituate the animals to the testing arena before the experiment to reduce novelty-induced anxiety that could mask the effects of the compound.
-
-
Potential Cause 3: Observer bias.
-
Recommendation: Whenever possible, behavioral scoring should be performed by an observer who is blind to the treatment conditions to minimize bias.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Species | Assay | IC50 (nM) | Reference |
| V1B Receptor | Rat (pituitary) | [3H]-AVP Binding | 2.22 | [1] |
| V1B Receptor | Human (recombinant) | [3H]-AVP Binding | 2.72 | [1] |
| AVP-induced [Ca2+]i increase | - | - | 20.2 | [1] |
Table 2: In Vivo Effects of this compound in Rats
| Model | Dose (mg/kg, p.o.) | Effect | Reference |
| CRF/dDAVP Challenge | 1 | Significantly antagonized the increase in plasma ACTH | [1][3] |
| Basal ACTH Levels | 0.3 and 1.0 | No significant effect | [3] |
Experimental Protocols
CRF/dDAVP-Induced ACTH Release in Rats
This protocol is based on methodologies described in the literature.[1][3]
-
Animals: Male Sprague-Dawley rats are used.[3]
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Acclimatization: Animals are acclimatized to the housing facility for at least one week before the experiment and handled daily for several days to minimize stress.
-
This compound Administration: this compound is suspended in 0.5% methylcellulose 400.[1][3] A predetermined dose (e.g., 1 mg/kg) is administered via oral gavage. The vehicle control group receives 0.5% methylcellulose 400.
-
CRF/dDAVP Challenge: At a specified time after this compound administration, rats are challenged with an intravenous injection of corticotropin-releasing factor (CRF) and desmopressin (dDAVP) to stimulate ACTH release.
-
Blood Sampling: Blood samples are collected at a specific time point after the CRF/dDAVP challenge, typically when the ACTH response is expected to peak.
-
ACTH Measurement: Plasma is separated from the blood samples, and ACTH levels are measured using a commercially available assay kit.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the arginine vasopressin Avp1b receptor in the acute neuroendocrine action of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
TASP0390325 In Vivo Injection Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and in vivo injection of TASP0390325. The following information is compiled to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo injection of this compound?
A1: While a universally validated vehicle for in vivo injection of this compound has not been published, a common approach for compounds with similar solubility profiles involves a multi-component system. This compound is soluble in both water and DMSO.[1] For in vivo injections, a co-solvent system is recommended to ensure solubility and minimize toxicity. A typical starting point would be to dissolve this compound in a minimal amount of DMSO and then dilute it with a sterile, physiologically compatible carrier such as saline or phosphate-buffered saline (PBS).
Q2: What is the maximum recommended concentration of DMSO in the final injection solution?
A2: To minimize the risk of toxicity and inflammation, the final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10% (v/v), and for some sensitive applications, even as low as 1-5%. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q3: Can this compound be administered orally?
A3: Yes, this compound is orally bioavailable.[2][3] In rat studies, it has been administered as a suspension in 0.5% methylcellulose.
Q4: What are the known solubility parameters for this compound?
A4: this compound is soluble up to 100 mM in both water and DMSO.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution with aqueous buffer | The compound is "crashing out" of the initial solvent (e.g., DMSO) when introduced to the aqueous environment. | - Increase the proportion of co-solvent (e.g., use a higher concentration of DMSO, but be mindful of toxicity limits).- Consider adding a surfactant such as Tween® 80 (e.g., at 0.5-2%) to the aqueous diluent to improve solubility.- Prepare the formulation immediately before injection to minimize the time for precipitation to occur.- Gently warm the solution (if the compound's stability allows) to aid in dissolution. |
| Animal distress or irritation at the injection site | - The pH of the formulation is not physiological.- The vehicle (especially at high concentrations of DMSO or other organic solvents) is causing irritation.- The solution is not iso-osmotic. | - Adjust the pH of the final solution to be within the physiological range (~7.4).- Reduce the concentration of the organic co-solvent to the lowest possible level that maintains solubility.- Ensure the final solution is iso-osmotic by using isotonic saline (0.9% NaCl) as the diluent.- Consider a different route of administration (e.g., subcutaneous instead of intraperitoneal) which may be better tolerated. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Precipitation of the compound in the syringe or after injection.- Degradation of the compound in the formulation. | - Visually inspect the solution for any particulate matter before injection. If necessary, briefly sonicate the solution to aid dissolution.- Prepare fresh formulations for each experiment and use them promptly.- Assess the stability of this compound in your chosen vehicle over the duration of your experiment. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 554.44 g/mol | [1] |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| In Vitro IC50 (rat pituitary receptor) | 2.22 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This is a general guideline and may require optimization for your specific experimental needs.
-
Stock Solution Preparation:
-
Based on the desired final concentration and injection volume, calculate the required mass of this compound.
-
Dissolve the this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution; gentle warming or brief sonication may be used if necessary.
-
-
Working Solution Preparation (prepare fresh daily):
-
Calculate the volume of the stock solution needed for the day's experiments.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Slowly add sterile 0.9% saline or PBS while vortexing to achieve the final desired concentration. The final DMSO concentration should ideally be below 10%.
-
Visually inspect the solution to ensure no precipitation has occurred.
-
-
Administration:
-
Administer the solution to the animals via intraperitoneal injection at the desired dosage (e.g., mg/kg).
-
Include a control group that receives the vehicle (e.g., 10% DMSO in saline) without this compound.
-
Visualizations
V1B Receptor Signaling Pathway and this compound Mechanism of Action
The vasopressin V1B receptor is a G protein-coupled receptor (GPCR). When its endogenous ligand, arginine vasopressin (AVP), binds, it activates the Gq/11 protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). In the anterior pituitary, this pathway ultimately results in the secretion of adrenocorticotropic hormone (ACTH). This compound is a selective antagonist of the V1B receptor, blocking the binding of AVP and thereby inhibiting this downstream signaling cascade.
Caption: V1B receptor signaling and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for an in vivo experiment using this compound.
References
- 1. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 3. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating TASP0390325 activity in a new experimental setup
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the arginine vasopressin V1B receptor antagonist, TASP0390325.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B receptor).[1][2] Its mechanism involves binding to the V1B receptor and blocking the downstream signaling induced by its natural ligand, arginine vasopressin (AVP). A primary physiological effect of this action is the attenuation of adrenocorticotropic hormone (ACTH) release from the pituitary gland.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: As with most small molecules, proper handling is critical for reproducible results. While specific stability data for this compound is not publicly available, general best practices should be followed:
-
Solvent Selection: Use high-purity DMSO to prepare a concentrated primary stock solution (e.g., 10 mM).
-
Storage: Store the primary stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[3][4]
-
Light Sensitivity: Protect solutions from light by using amber vials or wrapping tubes in foil, as light can induce photochemical degradation.[1][4]
-
Working Dilutions: Prepare fresh working dilutions in your specific assay buffer or cell culture medium for each experiment. Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced artifacts.[3]
Q3: What is the key in vivo pharmacodynamic endpoint for this compound activity?
A3: The key in vivo endpoint is the antagonism of the increase in plasma ACTH levels.[1][2] In preclinical models, such as in rats, this is often tested by challenging the animal with corticotropin-releasing factor (CRF) and a V2 receptor agonist like desmopressin (B549326) (dDAVP) to stimulate ACTH release. Oral administration of this compound has been shown to effectively block this induced increase in plasma ACTH, confirming its engagement of the V1B receptor in the anterior pituitary.[1][2]
Q4: What cell systems are appropriate for in vitro testing of this compound?
A4: The scientific literature describes the use of Chinese Hamster Ovary (CHO) cells recombinantly expressing the human V1B receptor.[1] These engineered cell lines provide a specific system to measure the direct antagonist activity of this compound. Assays in these cells can include competitive binding assays using radiolabeled AVP and functional assays measuring the inhibition of AVP-induced intracellular calcium mobilization.[2]
Troubleshooting Guides
Issue: Inconsistent IC50 values in my V1B receptor binding assay.
-
Possible Cause 1: Compound Instability.
-
Solution: this compound may be degrading in your assay buffer or due to improper storage. Always prepare fresh dilutions from a frozen, single-use stock aliquot for each experiment.[4] Consider performing a simple stability test by incubating the compound in your assay buffer for the duration of the experiment and analyzing its integrity via HPLC.[4]
-
-
Possible Cause 2: Reagent Variability.
-
Solution: Ensure all reagents, including the radioligand ([³H]-AVP) and membrane preparations, are of high quality and stored correctly. Validate the specific activity and concentration of your radioligand. Inconsistent membrane prep quality can also lead to variability.
-
-
Possible Cause 3: Experimental Protocol Drift.
-
Solution: Minor variations in incubation times, temperatures, or washing steps can significantly impact results. Ensure your protocol is standardized and followed precisely in every experiment.
-
Issue: this compound fails to inhibit AVP-induced calcium flux in my functional assay.
-
Possible Cause 1: Suboptimal AVP Concentration.
-
Solution: You may be using a saturating concentration of AVP that is too high for this compound to compete effectively. Perform an AVP dose-response curve to determine the EC80 concentration (the concentration that gives 80% of the maximal response). Use this EC80 concentration of AVP to test for inhibition by this compound.
-
-
Possible Cause 2: Poor Cell Health.
-
Solution: Ensure your cells are healthy, within an optimal passage number range, and plated at a consistent density. Stressed cells will respond poorly and inconsistently to stimuli.[3]
-
-
Possible Cause 3: Incorrect Receptor Subtype.
-
Solution: Confirm that your cell line specifically expresses the V1B receptor and not other vasopressin receptor subtypes (e.g., V1A or V2) that may also signal through calcium but would not be inhibited by a V1B-selective antagonist.
-
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Assay Type | Target/System | Species | IC50 (nM) |
|---|---|---|---|
| Radioligand Binding | Recombinant V1B Receptor | Human | 2.72 |
| Radioligand Binding | Anterior Pituitary Membranes | Rat | 2.22 |
| Calcium Mobilization | Recombinant V1B Receptor | Human | 20.2 |
Data compiled from publicly available sources.[2]
Table 2: Experimental Log Template
| Experiment ID | Date | Assay Type | Cell Line / System | This compound Conc. Range | Result (e.g., IC50, % Inhibition) | Notes |
|---|---|---|---|---|---|---|
| | | | | | | |
Mandatory Visualizations
Caption: V1B receptor signaling pathway and inhibition by this compound.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for lack of compound activity in vitro.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Functional Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization in cells expressing the V1B receptor.
-
Cell Preparation:
-
Plate CHO cells stably expressing the human V1B receptor into black, clear-bottom 96-well or 384-well microplates at a pre-determined optimal density.
-
Culture cells overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) loading solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound in the assay buffer. Also prepare a vehicle control (e.g., 0.1% DMSO in buffer).
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound dilutions and vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
AVP Challenge and Signal Reading:
-
Prepare an AVP solution in assay buffer at a concentration that will yield an EC80 response in the final well volume.
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the AVP solution into all wells simultaneously.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well, subtracting the baseline reading.
-
Normalize the data, setting the response of the vehicle-treated wells (with AVP stimulation) as 100% and wells without AVP stimulation as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Overcoming TASP0390325 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of TASP0390325 in stock solutions.
Troubleshooting Guide: Overcoming this compound Precipitation
Precipitation of this compound from stock solutions can lead to inaccurate experimental results. This guide offers a systematic approach to prevent and resolve this issue.
Initial Observation: A cloudy appearance or visible particulate matter in your this compound stock solution indicates that the compound has precipitated. This suggests that the concentration of this compound has surpassed its solubility limit in the current solvent under the prevailing conditions.
Below is a workflow to help you troubleshoot and identify the optimal conditions for your this compound stock solution.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Method for Re-dissolving Precipitated this compound
If your this compound stock solution has precipitated after a freeze-thaw cycle or during storage, follow these steps to attempt to bring the compound back into solution.
Materials:
-
Precipitated this compound stock solution
-
Water bath or heating block set to 37°C
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Gentle Warming: Place the vial containing the precipitated solution in a 37°C water bath or heating block for 10-15 minutes. Avoid excessive heat, as it may lead to degradation of the compound.
-
Vigorous Mixing: Immediately after warming, vortex the solution vigorously for 2-3 minutes.
-
Sonication: If the precipitate is still visible, place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up solid particles and aid dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.
-
Use Immediately or Re-aliquot: If the precipitate has fully redissolved, it is best to use the solution immediately. If you need to store it again, consider preparing smaller, single-use aliquots to minimize future freeze-thaw cycles.
-
When to Discard: If the precipitate does not dissolve after following these steps, it may indicate compound degradation or the formation of insoluble aggregates. In this case, it is recommended to discard the stock solution and prepare a fresh one.
Protocol 2: Best Practices for Preparing a this compound Stock Solution
This protocol provides a standardized procedure for preparing a stock solution of this compound to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) from a freshly opened bottle
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional)
Procedure:
-
Determine Target Concentration: Refer to the solubility data table below. It is advisable to start with a concentration that is known to be soluble (e.g., 50 mM) rather than the maximum reported concentration.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Add Solvent: Using a calibrated pipette, add the precise volume of anhydrous DMSO to the vial to achieve your target concentration.
-
Dissolve the Compound:
-
Tightly cap the vial and vortex for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes, followed by further vortexing.
-
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot for Storage: To prevent issues related to repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in light-protected vials.
-
Proper Storage: Store the aliquots at -20°C or -80°C, as recommended by the supplier.
Quantitative Data Summary
The solubility of this compound can vary between suppliers. The following table summarizes the available data. Note the discrepancies, particularly regarding aqueous solubility.
| Supplier | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| R&D Systems[1] | Water | 55.44 | 100 | |
| R&D Systems[1] | DMSO | 55.44 | 100 | |
| Tocris Bioscience[2] | Water | 55.44 | 100 | |
| Tocris Bioscience[2] | DMSO | 55.44 | 100 | |
| TargetMol[3] | DMSO | 80 | 144.29 | Sonication is recommended.[3] |
| MedchemExpress[4] | H₂O | < 0.1 | Insoluble | |
| MedchemExpress[4] | DMSO | 50 | 90.18 | Ultrasonic, warming, and heating to 60°C are suggested.[4] Use newly opened DMSO.[4] |
Molecular Weight of this compound is approximately 554.44 g/mol .
Frequently Asked Questions (FAQs)
Q1: Why is there conflicting solubility information for this compound from different suppliers?
A1: Discrepancies in solubility data can arise from several factors, including differences in the polymorphic form of the compound, variations in the purity of the specific batch, and the methods used to determine solubility. Some suppliers may report theoretical maximums, while others provide empirically determined values. For critical experiments, it is always best to start with a lower, more conservative concentration.
Q2: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent precipitates when introduced to an aqueous environment. To mitigate this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions of your stock in your culture medium. Add the compound dropwise while gently vortexing the medium.
-
Use Pre-warmed Medium: Always add the compound to a medium that has been pre-warmed to 37°C.
-
Consider Serum: If your experiment allows, diluting into a medium containing serum can help to keep the compound in solution due to protein binding.
Q3: Is it safe to heat my this compound solution to dissolve it?
A3: Gentle warming to 37°C is generally acceptable and can significantly aid in dissolution.[5] However, avoid higher temperatures, as this could degrade the compound.
Q4: How should I properly store my this compound stock solution to prevent future precipitation?
A4: To ensure the stability of your stock solution:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which are a common cause of precipitation.[4]
-
Use Anhydrous Solvents: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of your compound. Use anhydrous DMSO from a freshly opened bottle.
-
Seal Tightly: Ensure your vials are tightly sealed to prevent solvent evaporation and absorption of moisture.
-
Store Correctly: Store aliquots at -20°C or -80°C, protected from light, as recommended by the supplier.[3][4]
Q5: What is the role of the V1B receptor, the target of this compound?
A5: this compound is a potent and selective antagonist of the vasopressin V1B receptor.[1][2][6] This receptor is primarily found in the anterior pituitary gland and is involved in regulating the release of adrenocorticotropic hormone (ACTH), which plays a key role in the body's stress response.[6] By blocking this receptor, this compound has shown antidepressant and anxiolytic effects in animal studies.[1][2][6]
Caption: this compound mechanism of action.
References
Best practices for storing and handling TASP0390325
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling TASP0390325, a potent and selective V1B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a high-affinity, orally active, and selective antagonist for the arginine vasopressin receptor 1B (V1B receptor).[1] It is utilized in research for its potential antidepressant and anxiolytic properties, primarily through its interaction with the V1B receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for the solid compound and stock solutions are summarized below.
Q3: How do I reconstitute this compound and prepare stock solutions?
A3: this compound can be reconstituted in solvents such as Dimethyl Sulfoxide (DMSO) or water. It is recommended to prepare a high-concentration stock solution, which can then be diluted for your experiments. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound functions by selectively blocking the V1B receptor. The V1B receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand arginine vasopressin (AVP), initiates a signaling cascade through the Gq/11 protein.[2][3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that this compound effectively inhibits.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization in cells expressing the V1B receptor.
-
Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human V1B receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an optimized density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of the agonist, arginine vasopressin (AVP).
-
Antagonist Incubation: Add the diluted this compound to the respective wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Add a concentration of AVP that elicits a submaximal response (e.g., EC80) to all wells, including controls. Immediately begin measuring fluorescence intensity using a plate reader capable of detecting calcium flux.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the fluorescence signal in treated wells to the control wells. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Administration in Rodents
This protocol provides a general guideline for the oral administration of this compound to rodents.
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the experiment.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water.
-
This compound Suspension: Weigh the required amount of this compound and suspend it in the 0.5% methylcellulose vehicle. Ensure the suspension is homogenous by vortexing or sonicating.
-
Dose Calculation: Calculate the volume of the suspension to be administered based on the animal's body weight and the desired dose (e.g., 1 mg/kg). The maximum recommended dosing volume is typically 10 mL/kg.[5]
-
Oral Gavage: Using a proper-sized gavage needle with a rounded tip, carefully administer the calculated volume of the this compound suspension directly into the stomach of the animal.[5]
-
Monitoring: After administration, monitor the animal for any adverse reactions.
Data Presentation
| Parameter | Storage of Solid | Storage of Stock Solution |
| Temperature | Store at -20°C or -80°C | -20°C or -80°C[1] |
| Duration | Long-term | Up to 1 month at -20°C, up to 6 months at -80°C[1] |
| Container | Tightly sealed vial | Aliquoted in tightly sealed vials |
| Environment | Protect from light and moisture | Protect from light and moisture |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antagonist activity in in vitro assays | 1. Degraded this compound stock solution.2. Insufficient receptor expression in the cell line.3. Incorrect assay buffer composition. | 1. Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles.[6]2. Confirm V1B receptor expression using a positive control antagonist or Western blot.[6]3. Ensure the pH and ionic strength of the buffer are optimized for V1B receptor binding.[6] |
| High background signal in calcium mobilization assay | 1. High basal activity of the V1B receptor in the cell line.2. Autofluorescence of the compound. | 1. Serum-starve the cells before the assay. Consider using an inverse agonist to establish a baseline.[6]2. Run a control with this compound alone to check for autofluorescence at the assay wavelengths. |
| Inconsistent results between experimental repeats | 1. Inaccurate pipetting.2. Temperature fluctuations during incubation.3. Variability in cell health or passage number. | 1. Calibrate pipettes regularly.[6]2. Use a temperature-controlled incubator.[6]3. Use cells within a consistent passage number range and ensure high viability. |
| Precipitation of this compound in aqueous solutions | Limited aqueous solubility of the compound. | For in vitro assays, ensure the final concentration of DMSO is low and consistent across all wells. For in vivo studies, ensure the compound is well-suspended in the vehicle before each administration. Sonication may be helpful. |
Visualizations
Caption: V1B receptor signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for the in vivo oral administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to V1B Receptor Antagonists: TASP0390325 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasopressin V1B receptor antagonist TASP0390325 with other notable antagonists—SSR149415, TS-121, and ABT-436. The information presented is based on available preclinical and clinical data to support research and development in targeting the V1B receptor for stress-related disorders such as depression and anxiety.
The vasopressin V1B receptor, predominantly expressed in the anterior pituitary, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Dysregulation of this axis is implicated in the pathophysiology of several psychiatric conditions.[1][3] Antagonism of the V1B receptor is a promising therapeutic strategy to normalize HPA axis hyperactivity.[1][2] this compound is a novel, potent, and selective V1B receptor antagonist with demonstrated antidepressant and anxiolytic properties in preclinical models.[4] This guide will compare its performance characteristics with other key V1B receptor antagonists.
V1B Receptor Signaling Pathway
The V1B receptor is a G protein-coupled receptor (GPCR) that, upon binding with its endogenous ligand arginine vasopressin (AVP), primarily couples to the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). This signaling pathway ultimately leads to the secretion of adrenocorticotropic hormone (ACTH) from the pituitary corticotrophs.
In Vitro Performance Comparison
The following table summarizes the in vitro binding affinities and selectivity profiles of this compound and other V1B receptor antagonists. High selectivity for the V1B receptor over other vasopressin (V1a, V2) and oxytocin (B344502) (OT) receptors is a desirable characteristic to minimize off-target effects.
| Compound | V1B (IC50/Ki, nM) | V1a (IC50/Ki, nM) | V2 (IC50/Ki, nM) | OT (IC50/Ki, nM) | Selectivity (V1a/V1B) | Selectivity (OT/V1B) |
| This compound | 2.22 (rat) / 2.72 (human) | >10,000 | >10,000 | >10,000 | >4500-fold | >4500-fold |
| SSR149415 | ~2.5 (human) | ~170 (human) | >1000 (human) | ~15 (human) | ~68-fold | ~6-fold |
| TS-121 (THY1773) | Potent and Selective | Data not available | Data not available | Data not available | Data not available | Data not available |
| ABT-436 | Selective | Data not available | Data not available | Data not available | Data not available | Data not available |
Data for TS-121 and ABT-436 indicate selectivity for the V1B receptor, but specific binding affinity values were not available in the reviewed literature.[1][5][6]
In Vivo Efficacy Comparison
The primary in vivo pharmacological effect of V1B receptor antagonists is the attenuation of the stress-induced release of ACTH. The following table compares the in vivo efficacy of the antagonists in animal models.
| Compound | Animal Model | Challenge | Endpoint | Effective Dose |
| This compound | Rat | CRF/dDAVP | Plasma ACTH reduction | 1 mg/kg (oral)[4] |
| SSR149415 | Rat | Stress-induced | ACTH secretion | Data not available |
| TS-121 (THY1773) | Rodent models | Not specified | Antidepressant-like effects | Data not available |
| ABT-436 | Healthy Adults | Basal | Plasma ACTH reduction | 500-800 mg (oral)[7] |
While preclinical studies confirm the antidepressant-like effects of TS-121 and the HPA axis modulation by ABT-436, directly comparable in vivo data on ACTH reduction in the same animal model and challenge paradigm as this compound were not available in the reviewed literature.[1][2][5]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug candidate are critical for its development as a therapeutic agent. Key parameters include oral bioavailability, half-life, and the ability to penetrate the blood-brain barrier.
| Compound | Oral Bioavailability | Half-life | Brain Penetration |
| This compound | Orally active | Data not available | Data not available |
| SSR149415 | Orally active | Data not available | Data not available |
| TS-121 (THY1773) | Favorable for oral dosing | Data not available | Data not available |
| ABT-436 | Orally active | Data not available | Data not available |
While all compounds are described as orally active, detailed comparative pharmacokinetic parameters were not consistently available across the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test compound for the V1B receptor.
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human V1B receptor are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled V1B ligand (e.g., [³H]-Arginine Vasopressin) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize AVP-induced calcium release in cells expressing the V1B receptor.
-
Cell Culture: Cells stably expressing the V1B receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (antagonist) at various concentrations is added to the wells and incubated.
-
Agonist Stimulation: An agonist, such as AVP, is added to the wells to stimulate the V1B receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compound on the agonist-induced calcium signal is quantified to determine its potency (IC50).
In Vivo CRF/dDAVP Challenge in Rats
This in vivo assay assesses the ability of a V1B receptor antagonist to block the HPA axis response to a pharmacological challenge.
-
Animal Acclimatization: Male rats are acclimatized to the experimental conditions.
-
Compound Administration: The test compound or vehicle is administered orally at a predetermined time before the challenge.
-
Challenge: A combination of corticotropin-releasing factor (CRF) and desmopressin (B549326) (dDAVP, a V2 receptor agonist that also has affinity for V1b receptors) is administered intravenously to stimulate ACTH release.
-
Blood Sampling: Blood samples are collected at various time points after the challenge.
-
ACTH Measurement: Plasma ACTH concentrations are determined using a specific immunoassay.
-
Data Analysis: The ability of the test compound to reduce the CRF/dDAVP-induced increase in plasma ACTH is calculated.
Comparative Logic
The comparison of these V1B receptor antagonists is based on a hierarchical evaluation of their pharmacological properties.
Conclusion
This compound demonstrates a highly potent and selective antagonist profile for the V1B receptor in vitro, with a clear advantage in selectivity over older compounds like SSR149415.[4] Its in vivo efficacy in reducing ACTH levels in a rat model further supports its potential as a therapeutic agent.[4] While TS-121 and ABT-436 have advanced to clinical trials and have shown promise, a direct and comprehensive comparison of their preclinical quantitative data with this compound is limited by the availability of published information.[1][5][7][8] Further studies with head-to-head comparisons would be beneficial to fully elucidate the relative strengths of these V1B receptor antagonists. This guide provides a foundational comparison based on the current scientific literature to aid researchers in their ongoing efforts to develop novel treatments for stress-related disorders.
References
- 1. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABT-436 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Clinical safety and hypothalamic-pituitary-adrenal axis effects of the arginine vasopressin type 1B receptor antagonist ABT-436 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Selectivity of TASP0390325 for the V1B Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TASP0390325's performance with other vasopressin receptor antagonists, supported by experimental data. The focus is on validating the selectivity of this compound for the arginine vasopressin receptor 1B (V1B), a key target in the development of treatments for stress-related disorders such as depression and anxiety.
Executive Summary
This compound is a potent and highly selective antagonist of the V1B receptor. Experimental data demonstrates its high affinity for the V1B receptor with an IC50 value in the low nanomolar range. Notably, this compound exhibits negligible affinity for the V1A and V2 vasopressin receptor subtypes at concentrations up to 10 µM, underscoring its exceptional selectivity. This profile contrasts with some earlier V1B antagonists, such as SSR149415, which show significant affinity for other receptors, including the oxytocin (B344502) receptor. The high selectivity of this compound minimizes the potential for off-target effects, making it a valuable tool for investigating the therapeutic potential of V1B receptor blockade.
Comparative Performance Data
The following table summarizes the binding and functional activities of this compound and the alternative V1B antagonist, SSR149415, at human vasopressin and oxytocin receptors.
| Compound | Receptor | Binding Affinity (pKi) | Functional Antagonism (pKB/pKi) |
| This compound | V1B | ~8.57 (IC50 = 2.72 nM) [1] | ~7.70 (IC50 = 20.2 nM) [1] |
| V1A | No significant affinity (at 10 µM) | Not Applicable | |
| V2 | No significant affinity (at 10 µM) | Not Applicable | |
| SSR149415 | V1B | 9.34 ± 0.06[2][3] | 9.19 ± 0.07[2][3] |
| V1A | Not explicitly stated in pKi | 7.23 ± 0.10[2][3] | |
| V2 | Not active up to 3 µM[2][3] | Not active up to 3 µM[2][3] | |
| Oxytocin | 8.82 ± 0.16[2][3] | 8.72 ± 0.15[2][3] |
Note: pKi and pKB values are the negative logarithm of the inhibition constant (Ki) and antagonist dissociation constant (KB), respectively. A higher value indicates greater affinity/potency. The pKi for this compound was calculated from its reported IC50 value.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
This protocol is a representative method for determining the binding affinity of a compound to vasopressin receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for the V1A, V1B, or V2 receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human V1A, V1B, or V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of unlabeled AVP (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-AVP (typically at or below its Kd for the receptor).
-
A range of concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled AVP.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 25°C or 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is then counted using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol is a representative method for determining the functional antagonist activity of a compound at Gq-coupled receptors like V1A and V1B.
Objective: To determine the IC50 of a test compound for the inhibition of AVP-induced intracellular calcium mobilization.
Materials:
-
A cell line stably expressing the human V1A or V1B receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Arginine Vasopressin (AVP) as the agonist.
-
Test compound (e.g., this compound).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
-
96- or 384-well black-walled, clear-bottom cell culture plates.
Procedure:
-
Cell Plating: Cells are seeded into the microplates and allowed to adhere and grow to near confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.
-
Compound Pre-incubation: After dye loading, the cells are washed with assay buffer. The test compound at various concentrations is then added to the wells and the plate is incubated for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Signal Detection: The plate is placed in the fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of a fixed concentration of AVP (typically the EC80 concentration, which is the concentration that produces 80% of the maximal response). The fluorescence intensity is then measured kinetically for a period of time (e.g., 1-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity (peak response minus baseline) is calculated for each well. The data are then normalized to the response of the agonist alone. The IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the AVP-induced response, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Visualizations
Vasopressin Receptor Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selectivity of d[Cha4]AVP and SSR149415 at human vasopressin and oxytocin receptors: evidence that SSR149415 is a mixed vasopressin V1b/oxytocin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of d[Cha4]AVP and SSR149415 at human vasopressin and oxytocin receptors: evidence that SSR149415 is a mixed vasopressin V1b/oxytocin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
TASP0390325: A Comparative Analysis of Cross-reactivity with Vasopressin V1a and V2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of TASP0390325, a potent and selective vasopressin V1b (V1b) receptor antagonist, with its potential for cross-reactivity at the vasopressin V1a (V1a) and V2 receptors. The data presented herein demonstrates the high selectivity of this compound for the V1b receptor subtype.
Executive Summary
This compound is an orally active antagonist of the arginine vasopressin receptor 1B (V1b), also known as the V3 receptor, with demonstrated antidepressant and anxiolytic properties.[1][2] Experimental data reveals that this compound possesses a high affinity for the V1b receptor, with IC50 values in the low nanomolar range.[1] In contrast, comprehensive screening has shown no significant affinity for the V1a and V2 vasopressin receptor subtypes at concentrations up to 10 µM, highlighting its exceptional selectivity.[3] This high selectivity is crucial for minimizing off-target effects and achieving a favorable therapeutic window.
Comparative Binding Affinity and Functional Activity
The following table summarizes the quantitative data on the interaction of this compound with the three vasopressin receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Species | IC50 (nM) | Reference |
| V1b | This compound | [³H]-AVP Binding | Human (recombinant) | 2.72 | [1] |
| V1b | This compound | [³H]-AVP Binding | Rat (anterior pituitary) | 2.22 | [1] |
| V1b | This compound | Calcium Mobilization | Not Specified | 20.2 | [1] |
| V1a | This compound | Radioligand Binding | Not Specified | >10,000 | [3] |
| V2 | This compound | Radioligand Binding | Not Specified | >10,000 | [3] |
Vasopressin Receptor Signaling Pathways
The three vasopressin receptor subtypes (V1a, V1b, and V2) are G protein-coupled receptors (GPCRs) that mediate the physiological effects of arginine vasopressin (AVP). However, they activate distinct intracellular signaling cascades.
The V1a and V1b receptors primarily couple to G proteins of the Gq/11 family.[4] Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
In contrast, the V2 receptor is coupled to the Gs family of G proteins.[4] Activation of the V2 receptor leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TASP0390325 and Nelivaptan in the Landscape of V1b Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two selective vasopressin V1b receptor antagonists: TASP0390325 and nelivaptan (B1678018). This document synthesizes available preclinical and clinical data to offer an objective overview of their performance, supported by experimental methodologies.
This compound and nelivaptan are both non-peptide antagonists of the arginine vasopressin receptor 1B (V1B), a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3] Dysregulation of the HPA axis is strongly implicated in the pathophysiology of major depressive disorder (MDD) and anxiety disorders, making the V1B receptor a promising therapeutic target.[1][2][3] While both compounds have shown potential in modulating stress-related behaviors, their developmental trajectories and available data differ significantly.
General Compound Information
| Feature | This compound | Nelivaptan (SSR-149415, BH-200) |
| Mechanism of Action | Selective, orally active vasopressin V1B receptor antagonist[4][5] | Selective, orally active, non-peptide vasopressin V1B receptor antagonist[6][7] |
| Therapeutic Area | Potential for depression and anxiety disorders[4][5] | Investigated for Major Depressive Disorder (MDD) and anxiety[8][9][10] |
| Developer | Not explicitly stated in the provided results | Initially Sanofi-Aventis, now HMNC Brain Health[9][11] |
| Development Stage | Preclinical[5] | Phase II clinical trials completed for MDD[8][9][12] |
In Vitro Receptor Binding and Functional Activity
Both this compound and nelivaptan have demonstrated high affinity and potent antagonism at the V1B receptor in preclinical studies.
| Parameter | This compound | Nelivaptan |
| Binding Affinity (IC50/Ki) | IC50 of 2.72 nM for recombinant human V1B receptors; IC50 of 2.22 nM for rat anterior pituitary membranes.[4] | Ki of 3.7 nM for native rat V1B receptors; Ki of 1.3 nM for recombinant rat V1B receptors.[6] |
| Functional Antagonism | Potently attenuates AVP-induced increase in intracellular calcium ([Ca2+]i) with an IC50 of 20.2 nM.[4] | Potently inhibits AVP-induced Ca2+ increase in CHO cells transfected with the human V1b receptor (0.1-100 nM).[6] Competitively inhibits [3H]AVP binding in CHO cells with the human V1b receptor (0.9-15 nM).[6] |
| Selectivity | No significant affinity for 85 other receptors, ion channels, and transporters at 10 μM, including V1A and V2 receptors. | Information on broad-panel selectivity not detailed in the provided results. |
Preclinical In Vivo Efficacy
Both compounds have shown antidepressant and anxiolytic-like effects in various rodent models.
| Animal Model | This compound | Nelivaptan |
| Depression Models | Exerted antidepressant effects in the forced swimming test and an olfactory bulbectomy model.[5][13] | Reversed learned helplessness and anhedonia in a chronic mild stress model in rats.[6] |
| Anxiety Models | Demonstrated anxiolytic effects in social interaction, elevated plus-maze, stress-induced hyperthermia, separation-induced ultrasonic vocalization, and sodium lactate-induced panic-like response models.[5] | Displayed anxiolytic-like activity after acute and repeated administration in mice.[6] |
| HPA Axis Modulation | Oral administration antagonized the increase in plasma ACTH levels induced by CRF/dDAVP in rats, indicating in vivo blockade of the anterior pituitary V1B receptor.[4][5] | Antagonized AVP-induced corticotropin (B344483) secretion in a dose-dependent manner in rats via both intraperitoneal and oral routes.[6] |
Clinical Development and Efficacy (Nelivaptan)
Nelivaptan has undergone Phase II clinical trials for Major Depressive Disorder.[8]
| Clinical Trial | Key Findings |
| Phase IIb OLIVE Trial | The trial did not meet its primary endpoint in the overall population. However, a genetically pre-defined subgroup of patients (Subgroup A, 27% of the trial population) showed a statistically significant and clinically meaningful reduction in depressive symptoms (HAM-D17 score) compared to placebo.[9][14][15] This suggests a personalized medicine approach may be key for the success of V1B antagonists.[9][16] |
| Dosage in Trials | A fixed dose of 250 mg of Nelivaptan twice daily (total daily dose of 500 mg) was used.[8] |
| Safety and Tolerability | Generally well-tolerated. The most common adverse event was headache. Transient, asymptomatic elevations in liver enzymes were observed in a small percentage of patients, which resolved without clinical consequence.[9] |
There is no publicly available clinical data for this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of V1b receptor antagonists and a typical experimental workflow for their preclinical evaluation.
Caption: Vasopressin V1b Receptor Signaling Pathway and Antagonist Action.
Caption: General Workflow for Preclinical Evaluation of V1b Antagonists.
Experimental Protocols
Radioligand Binding Assay (General Protocol): This assay is used to determine the binding affinity of the test compounds for the V1B receptor. Membranes from cells expressing the recombinant human or rat V1B receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-arginine vasopressin) and varying concentrations of the unlabeled test compound (this compound or nelivaptan). After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Calcium Mobilization Assay (General Protocol): This functional assay measures the ability of the compounds to antagonize AVP-induced intracellular signaling. Cells expressing the V1B receptor are loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured, and then the cells are stimulated with AVP in the presence or absence of the test compound. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time. The inhibitory effect of the compound is determined by its ability to block the AVP-induced calcium signal, and an IC50 value is calculated.
In Vivo HPA Axis Modulation (Rat AVP/CRF Challenge Model): This model assesses the in vivo target engagement of the V1B receptor antagonist. Rats are administered the test compound (e.g., orally). After a set period, the animals are challenged with an injection of AVP and corticotropin-releasing factor (CRF) to stimulate the HPA axis. Blood samples are collected at various time points, and the plasma levels of adrenocorticotropic hormone (ACTH) are measured. An effective V1B antagonist will significantly attenuate the AVP/CRF-induced increase in plasma ACTH levels.
Summary and Future Directions
Both this compound and nelivaptan are potent and selective V1B receptor antagonists with promising preclinical profiles for the treatment of stress-related disorders. Nelivaptan has progressed further into clinical development, and while it did not show efficacy in a broad MDD population, the identification of a responsive, genetically-defined subgroup highlights a potential path forward for this class of compounds through a precision medicine approach.[9][14][15]
The available data for this compound is currently limited to preclinical studies, which demonstrate a comparable in vitro and in vivo profile to nelivaptan.[4][5] Further clinical investigation would be necessary to determine its therapeutic potential in humans.
For drug development professionals, the story of nelivaptan underscores the importance of patient stratification and biomarker development in targeting the HPA axis for psychiatric disorders. Future research in this area will likely focus on refining these patient selection strategies to unlock the full therapeutic potential of V1B receptor antagonists like this compound and nelivaptan.
References
- 1. Vasopressin V1B Receptor Antagonists as Potential Antidepressants: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nelivaptan - Wikipedia [en.wikipedia.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Nelivaptan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Nelivaptan by HMNC for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 13. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HMNC BRAIN HEALTH | a disruptive clinical stage biopharma company pioneering precision psychiatry [hmnc-brainhealth.com]
- 15. HMNC focuses on MDD subgroup following efficacy signal in Phase IIb trial [clinicaltrialsarena.com]
- 16. HMNC Brain Health Presents New Analysis Supporting [globenewswire.com]
TASP0390325: An In Vivo Comparative Analysis of V1B Receptor Blockade
A definitive guide for researchers on the in vivo validation of TASP0390325, comparing its efficacy and experimental validation with other selective V1B receptor antagonists. This document provides a comprehensive overview of experimental data, detailed protocols, and visual pathways to support further research and development.
The arginine vasopressin (AVP) system, particularly the vasopressin 1B (V1B) receptor, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response.[1][2][3] Dysregulation of this axis is implicated in various psychiatric conditions, including depression and anxiety.[1][4] Consequently, V1B receptor antagonists have emerged as a promising therapeutic avenue.[4][5] This guide focuses on the in vivo validation of this compound, a potent and orally active V1B receptor antagonist, and compares its performance with other notable antagonists in the class.[6][7][8]
Comparative In Vivo Efficacy of V1B Receptor Antagonists
The primary method for in vivo validation of V1B receptor blockade involves assessing the antagonist's ability to inhibit the rise in plasma adrenocorticotropic hormone (ACTH) levels.[7][8] This increase is typically induced by a challenge with corticotropin-releasing factor (CRF) and a V1B receptor agonist like desmopressin (B549326) (dDAVP) or AVP itself.[7][8][9]
| Compound | Species | Administration Route | Dose | Challenge | Outcome |
| This compound | Rat | Oral | 1 mg/kg | CRF/dDAVP | Significantly antagonized the increase in plasma ACTH levels.[6][7] |
| SSR149415 (Nelivaptan) | Rat | Intraperitoneal (i.p.) | 1-30 mg/kg | Exogenous AVP | Dose-dependent inhibition of AVP-induced increase in plasma corticotropin (B344483).[9] |
| SSR149415 (Nelivaptan) | Rat | Oral | 1-10 mg/kg | Exogenous AVP + CRF | Powerful dose-dependent inhibition of the corticotropin increase.[9] |
| TS-121 | Human | Oral | 10 mg, 50 mg | N/A (MDD patients) | Showed greater numerical reductions in MADRS score compared to placebo, particularly in patients with higher baseline cortisol levels, suggesting HPA axis modulation.[4][10][11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the validation data and for designing future studies.
This compound: In Vivo V1B Receptor Blockade Assessment
This protocol is designed to evaluate the ability of this compound to block V1B receptors in the anterior pituitary of rats.
Objective: To measure the inhibition of CRF/dDAVP-induced increases in plasma ACTH by orally administered this compound.[7][8]
Animals: Male rats are used for this study.
Procedure:
-
Drug Administration: this compound is administered orally at a dose of 1 mg/kg. A vehicle control group receives the vehicle solution.[6]
-
Challenge: After a set pre-treatment time to allow for drug absorption, rats are challenged with an intravenous injection of corticotropin-releasing factor (CRF) and desmopressin (dDAVP) to stimulate ACTH secretion. A control group receives saline instead of the CRF/dDAVP challenge.[7]
-
Blood Sampling: Blood samples are collected at specific time points following the challenge to measure plasma ACTH concentrations.
-
ACTH Measurement: Plasma ACTH levels are quantified using a standard immunoassay.
-
Data Analysis: The plasma ACTH levels in the this compound-treated group are compared to the vehicle-treated group to determine the extent of V1B receptor blockade. A significant reduction in the CRF/dDAVP-induced ACTH surge in the presence of this compound indicates effective in vivo V1B receptor antagonism.[7]
SSR149415 (Nelivaptan): In Vivo V1B Receptor Blockade Assessment
This protocol assesses the V1B receptor antagonistic activity of SSR149415 in rats following both intraperitoneal and oral administration.
Objective: To determine the dose-dependent inhibition of AVP-induced or AVP/CRF-induced increases in plasma corticotropin by SSR149415.[9]
Animals: Male Sprague-Dawley or NMRI mice are used for these studies.[9]
Procedure:
-
Drug Administration:
-
Challenge:
-
Blood Sampling and Analysis: Blood is collected to measure plasma corticotropin levels, which are then analyzed to determine the inhibitory effect of SSR149415 at different doses and administration routes.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
References
- 1. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the arginine vasopressin Avp1b receptor in the acute neuroendocrine action of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-peptide vasopressin V1b receptor antagonists as potential drugs for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of TS-121, a novel vasopressin V1B receptor antagonist, as adjunctive treatment for patients with major depressive disorder: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TASP0390325's Antidepressant Effects: A Guide for Researchers
A Novel Approach to Treating Depression: Targeting the Vasopressin V1B Receptor
TASP0390325, also known as nelivaptan (B1678018) or BH-200, is a potent and selective, orally active non-peptide antagonist of the arginine vasopressin (AVP) V1B receptor.[1][2] This novel mechanism of action, centered on modulating the hypothalamic-pituitary-adrenal (HPA) axis, distinguishes it from traditional monoaminergic antidepressants. Preclinical and clinical evidence suggests that this compound holds promise as a therapeutic agent for major depressive disorder (MDD), particularly in patient subpopulations with HPA axis dysregulation.[3][4][5] This guide provides a comparative analysis of this compound's antidepressant effects against standard therapies, supported by available experimental data.
Mechanism of Action: Attenuating the Stress Response
Stress and depression are intricately linked to the hyperactivity of the HPA axis. AVP, acting through V1B receptors in the anterior pituitary, potentiates the release of adrenocorticotropic hormone (ACTH), a key driver of the stress hormone cortisol. This compound competitively antagonizes these V1B receptors, thereby dampening the stress-induced surge in ACTH and cortisol.[1][6] This targeted modulation of the HPA axis represents a departure from the broad monoaminergic effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Below is a diagram illustrating the proposed signaling pathway of this compound in the context of the HPA axis.
Caption: Signaling pathway of this compound in the HPA axis.
Preclinical Efficacy: Rodent Models of Depression
This compound has demonstrated antidepressant-like effects in established rodent models of depression, including the Forced Swim Test (FST) and the Olfactory Bulbectomy (OB) model.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant activity. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Experimental Workflow:
Caption: Experimental workflow for the Forced Swim Test.
Comparative Data:
| Compound | Dose (mg/kg, p.o.) | Species | Change in Immobility Time | Reference |
| This compound | 0.3 | Rat | Significant Reduction | [6] |
| Fluvoxamine (SSRI) | Not Specified | Rat | Significant Reduction | [6] |
| Vehicle | - | Rat | Baseline | [6] |
Note: The referenced study qualitatively reports a significant reduction but does not provide specific quantitative percentage changes in immobility time.
Olfactory Bulbectomy (OB) Model
The OB model is a surgical model of depression that induces behavioral, neurochemical, and neuroendocrine changes analogous to those seen in depressed patients. A key behavioral marker is hyperemotionality, which is attenuated by chronic antidepressant treatment.
Experimental Workflow:
Caption: Experimental workflow for the Olfactory Bulbectomy model.
Comparative Data:
| Compound | Dose (mg/kg, p.o.) | Treatment Duration | Species | Change in Hyperemotionality Score | Reference |
| This compound | 0.3 | 14 days | Rat | Significant Reduction | [6] |
| Vehicle | - | 14 days | Rat | Baseline | [6] |
Note: The referenced study qualitatively reports a significant reduction but does not provide specific quantitative scores.
Clinical Evidence: Phase 2 Trials in Major Depressive Disorder
This compound (nelivaptan) has been evaluated in Phase 2 clinical trials for the treatment of MDD. A notable finding is the potential for a personalized medicine approach, with evidence suggesting a greater response in a genetically-defined subgroup of patients.
A retrospective analysis of a Phase 2 study (NCT00358631) revealed a bimodal response to nelivaptan.[3][4] More recently, the Phase 2b OLIVE trial (EudraCT-2022-002757-26) provided further insights into its efficacy and safety.[7][8]
Key Clinical Trial Findings:
| Trial | Compound/Dose | Patient Population | Primary Endpoint | Key Findings | Reference |
| Retrospective Analysis (NCT00358631) | Nelivaptan (Dose not specified) | MDD | HAM-D17 | Responder group showed a mean change of -17.1 vs. -7.1 for placebo. | [3][4] |
| OLIVE (Phase 2b) | Nelivaptan (250 mg BID) | MDD | HAM-D17 | Full Population: Clinically meaningful reduction in HAM-D17 (-2.98 vs. placebo). Genetically-defined Subgroup A: Larger and more rapid improvement (-4.47 vs. placebo). | [7][8] |
| OLIVE (Phase 2b) | Nelivaptan (250 mg BID) | MDD | MADRS | Genetically-defined Subgroup A: Significant improvement (-5.95 vs. placebo). | [7] |
Safety and Tolerability:
In the OLIVE trial, nelivaptan was generally safe and well-tolerated. The most common treatment-emergent adverse event was headache, reported in 8.9% of patients receiving the drug.[7]
Comparative Summary and Future Directions
The table below provides a high-level comparison of this compound with standard antidepressants.
| Feature | This compound (Nelivaptan) | SSRIs (e.g., Fluvoxamine) | SNRIs |
| Mechanism of Action | V1B Receptor Antagonist (HPA Axis Modulation) | Selective Serotonin Reuptake Inhibition | Serotonin and Norepinephrine Reuptake Inhibition |
| Preclinical Efficacy | Demonstrated in FST and OB models. | Well-established efficacy in various preclinical models. | Well-established efficacy in various preclinical models. |
| Clinical Efficacy | Clinically meaningful improvement in MDD, with enhanced response in a genetically-defined subgroup. | Established as first-line treatment for MDD. | Established as first-line treatment for MDD. |
| Potential for Personalized Medicine | High, based on genetic biomarkers related to HPA axis function. | Generally low, though some pharmacogenomic markers are being explored. | Generally low. |
| Common Side Effects | Headache | Nausea, insomnia, sexual dysfunction, etc. | Similar to SSRIs, with potential for increased blood pressure. |
This compound represents a promising development in the search for novel antidepressant therapies. Its unique mechanism of action targeting the HPA axis offers a potential alternative for patients who do not respond to or tolerate traditional monoaminergic agents. The emerging clinical data, particularly the potential for a biomarker-guided treatment approach, highlights a path towards precision psychiatry in the management of major depressive disorder. Future Phase 3 trials are anticipated to further elucidate the efficacy and safety of nelivaptan and validate the utility of the genetic biomarker in identifying the most likely responders.[8][9]
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodent)
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom or escaping.
-
Acclimatization: Animals are handled for several days prior to the test to minimize stress.
-
Drug Administration: this compound, a comparator antidepressant (e.g., an SSRI), or vehicle is administered orally at a predetermined time before the test.
-
Pre-Test Session: On the first day, animals are placed in the water tank for a 15-minute swim session. This induces a state of "behavioral despair."
-
Test Session: 24 hours after the pre-test, animals are placed back in the tank for a 5-minute test session.
-
Data Collection: The duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session is recorded and scored by a trained observer or automated tracking software.
-
Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Olfactory Bulbectomy (OB) Model Protocol (Rat)
-
Surgery: Under deep anesthesia, a burr hole is drilled through the skull overlying the olfactory bulbs. The olfactory bulbs are then aspirated using a suction pipette. Sham-operated animals undergo the same procedure without the removal of the bulbs.
-
Recovery: Animals are allowed a 2-week recovery period for the behavioral and neurochemical consequences of the surgery to develop.
-
Chronic Drug Administration: this compound or vehicle is administered daily for a period of 14 days.
-
Behavioral Testing (Hyperemotionality): Following chronic treatment, animals are placed in a novel, open-field arena. The frequency and duration of behaviors such as grooming, rearing, and defecation, as well as locomotor activity, are recorded. An exaggerated response to a novel stimulus (e.g., a sudden light or sound) can also be measured.
-
Data Analysis: A composite hyperemotionality score is often calculated based on the various behavioral parameters. The scores are then compared between the OBX-treated, OBX-vehicle, and sham-operated groups using statistical analysis.
References
- 1. Efficacy and safety of TS-121, a novel vasopressin V1B receptor antagonist, as adjunctive treatment for patients with major depressive disorder: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMNC BRAIN HEALTH | a disruptive clinical stage biopharma company pioneering precision psychiatry [hmnc-brainhealth.com]
- 8. HMNC focuses on MDD subgroup following efficacy signal in Phase IIb trial [clinicaltrialsarena.com]
- 9. fiercebiotech.com [fiercebiotech.com]
Assessing the Specificity of TASP0390325 in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TASP0390325, a potent and selective vasopressin V1B receptor antagonist, with other relevant compounds. The data presented herein is intended to assist researchers in assessing its specificity and potential applications in drug development and neuroscience research.
Introduction
This compound is a high-affinity, orally active antagonist of the arginine vasopressin receptor 1B (V1B).[1] The V1B receptor, a Gq-protein coupled receptor, is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis.[2] Upon binding its endogenous ligand, arginine vasopressin (AVP), the V1B receptor stimulates the release of adrenocorticotropic hormone (ACTH). Consequently, antagonists of this receptor are being investigated for their therapeutic potential in stress-related disorders such as depression and anxiety. This guide focuses on the receptor binding profile of this compound, comparing its potency and selectivity against other known V1B receptor antagonists.
Comparative Binding Affinity of V1B Receptor Antagonists
The following table summarizes the binding affinities (IC50 and Ki values) of this compound and other V1B receptor antagonists for the V1B receptor and other related vasopressin and oxytocin (B344502) receptors. Lower values indicate higher binding affinity.
| Compound | Receptor | Species | Assay Type | IC50 (nM) | Ki (nM) | pKi | Selectivity Profile |
| This compound | V1B | Human (recombinant) | [3H]-AVP Binding | 2.72 | Highly Selective . No significant affinity for V1A, V2, and 85 other receptors and ion channels at 10 µM.[1] | ||
| V1B | Rat (pituitary) | [3H]-AVP Binding | 2.22 | ||||
| V1B | Monkey (pituitary) | [11C]-TASP699 Binding | 2.16 | ||||
| SSR149415 (Nelivaptan) | V1B | Human (recombinant) | [3H]-AVP Binding | 9.34±0.06 | Potent V1B antagonist with significant affinity for the oxytocin receptor.[3] | ||
| V1B | Rat (native) | [3H]-AVP Binding | 3.7 | >70-fold selective for rat V1B over V1A and V2.[4] | |||
| V1B | Rat (recombinant) | [3H]-AVP Binding | 1.3 | ||||
| V1A | Human (recombinant) | Functional Assay | 7.23±0.10 | ||||
| V2 | Human (recombinant) | Functional Assay | >3000 | ||||
| Oxytocin | Human (recombinant) | [3H]-OT Binding | 8.82±0.16 | ||||
| THY1773 | V1B | Human (recombinant) | [3H]-AVP Binding | Not explicitly stated, but used to determine EC50.[5] | Potent and selective V1B receptor antagonist.[5] | ||
| TASP0233278 | V1B | Not Specified | Not Specified | Not explicitly stated, but described as having high affinity. | Potent and orally active V1B receptor antagonist. |
Experimental Protocols
Competitive Radioligand Binding Assay for V1B Receptor
This protocol is adapted from standard filtration binding assay procedures and is suitable for determining the binding affinity of test compounds for the V1B receptor.[6][7]
1. Membrane Preparation:
- Tissues (e.g., anterior pituitary) or cells expressing the recombinant V1B receptor are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.
- The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
- The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.
- Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
- The assay is performed in a 96-well plate with a final volume of 250 µL per well.
- To each well, add:
- 150 µL of thawed and resuspended membranes (typically 50-120 µg of protein for tissue membranes).
- 50 µL of the unlabeled test compound at various concentrations (for competition assays) or buffer for total binding. For determining non-specific binding, a high concentration of a known V1B ligand (e.g., unlabeled AVP) is used.
- 50 µL of [3H]-Arginine Vasopressin ([3H]-AVP) at a fixed concentration (typically near its Kd value).
- Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.
3. Filtration and Scintillation Counting:
- The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
- The data are then plotted as specific binding versus the log concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
V1B Receptor Signaling Pathway
The V1B receptor is a Gq-protein coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to increased intracellular calcium and subsequent cellular responses, such as ACTH secretion from pituitary corticotrophs.
Caption: V1B receptor signaling pathway and the inhibitory action of this compound.
Competitive Receptor Binding Assay Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the V1B receptor.
Caption: Workflow for a competitive radioligand receptor binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of d[Cha4]AVP and SSR149415 at human vasopressin and oxytocin receptors: evidence that SSR149415 is a mixed vasopressin V1b/oxytocin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSR 149415 | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 5. Prediction of a clinically effective dose of THY1773, a novel V 1B receptor antagonist, based on preclinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide: TASP0390325 Versus First-Generation V1B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the second-generation vasopressin 1B (V1B) receptor antagonist, TASP0390325, against first-generation V1B antagonists, with a primary focus on SSR149415 (nelivaptan). The V1B receptor, predominantly expressed in the anterior pituitary, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, making it a key target for the development of treatments for stress-related disorders such as depression and anxiety.[1] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental pathways to facilitate an objective evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro binding affinity, selectivity, and pharmacokinetic profiles of this compound and the first-generation antagonist SSR149415.
| Compound | Receptor | Species | Binding Affinity (IC50/pKi/pKB) | Reference |
| This compound | V1B | Human | IC50: 2.72 nM | MedchemExpress |
| V1B | Rat | IC50: 2.22 nM | MedchemExpress | |
| SSR149415 | V1B | Human | pKi: 9.34 ± 0.06 | [2] |
| V1a | Human | pKi: 7.23 ± 0.10 (functional) | [2] | |
| V2 | Human | No inhibition up to 3 µM | [2] | |
| Oxytocin (B344502) | Human | pKi: 8.82 ± 0.16 | [2] | |
| Table 1: In Vitro Receptor Binding Affinity |
| Compound | Parameter | Species | Value | Reference |
| This compound | Oral Activity | Rodents | Orally active | [3] |
| SSR149415 | Oral Activity | Rodents | Orally active | [3][4] |
| Oral Bioavailability | Rat | Subject to extensive first-pass metabolism | [5] | |
| Brain Penetration | Rat | Brain/Plasma Ratio = 0.03 | [5] | |
| Table 2: Pharmacokinetic Profile |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of V1B antagonists are provided below.
V1B Receptor Binding Assay
This assay determines the affinity of a compound for the V1B receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human V1B receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Procedure:
-
Prepare cell membranes from the CHO-V1B cell line.
-
Incubate a fixed concentration of [3H]-AVP with varying concentrations of the test compound (e.g., this compound or SSR149415) in a suitable binding buffer.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled V1B ligand.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo ACTH Response Assay (CRF/dDAVP Challenge)
This in vivo assay assesses the functional antagonism of the V1B receptor by measuring the inhibition of adrenocorticotropic hormone (ACTH) release.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Administer the test compound (e.g., this compound or SSR149415) orally at various doses.
-
After a predetermined time (e.g., 1 hour), intravenously inject a combination of corticotropin-releasing factor (CRF) and desmopressin (B549326) (dDAVP), a V2 receptor agonist that also has affinity for V1B receptors, to stimulate ACTH release. Typical doses are in the range of 30-300 ng/h for CRF and 5-20 ng/h for dDAVP via infusion, or as a bolus injection.
-
Collect blood samples at various time points after the CRF/dDAVP challenge.
-
Measure plasma ACTH levels using a commercially available ELISA kit.
-
Determine the dose-dependent inhibitory effect of the test compound on the CRF/dDAVP-induced increase in plasma ACTH.
-
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant-like activity.
-
Animal Model: Male mice or rats.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Procedure:
-
On the first day (pre-test session), place the animal in the cylinder for 15 minutes.
-
Twenty-four hours later (test session), administer the test compound orally.
-
After a specific pretreatment time (e.g., 60 minutes), place the animal back into the water-filled cylinder for a 5-6 minute session.
-
Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (EPM)
The EPM is a behavioral assay used to assess anxiety-like behavior in rodents.
-
Animal Model: Male mice or rats.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound orally.
-
After a defined pretreatment period, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Mandatory Visualization
V1B Receptor Signaling Pathway
Caption: Simplified V1B receptor signaling pathway leading to ACTH release.
Experimental Workflow: In Vivo ACTH Response Assay
Caption: Workflow for the in vivo ACTH response assay in rats.
Logical Relationship: Benchmarking this compound
References
- 1. An Overview of SSR149415, a Selective Nonpeptide Vasopressin V1b Receptor Antagonist for the Treatment of Stress‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of d[Cha4]AVP and SSR149415 at human vasopressin and oxytocin receptors: evidence that SSR149415 is a mixed vasopressin V1b/oxytocin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic- and antidepressant-like effects of the non-peptide vasopressin V1b receptor antagonist, SSR149415, suggest an innovative approach for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Reproducibility of TASP0390325 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-laboratory reproducibility of a compound's effects is paramount for validating its therapeutic potential. This guide provides a comparative analysis of TASP0390325, a selective Arginine Vasopressin Receptor 1b (AVPr1b) antagonist, drawing upon available experimental data to facilitate the design of robust and reproducible studies.
While direct cross-laboratory reproducibility studies for this compound are not publicly available, this guide synthesizes data from key studies to offer a baseline for comparison and aid in experimental design. The focus is on the pharmacological profile of this compound and its comparison with another selective AVPr1b antagonist, SSR149415.
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist of the Arginine Vasopressin Receptor 1b (AVPr1b). The AVPr1b is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary gland and various brain regions.[1][2][3] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the AVPr1b receptor activates a signaling cascade involving G proteins of the Gq/11 family. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the physiological effects of AVP in these tissues, including the potentiation of corticotropin-releasing hormone (CRH)-induced adrenocorticotropic hormone (ACTH) release from the pituitary.[1][4] this compound exerts its effects by blocking this pathway at the receptor level.
Comparative In Vitro Data
The following table summarizes the reported in vitro binding affinities and functional antagonist activities of this compound and a comparator, SSR149415. These values are crucial for determining appropriate experimental concentrations and for comparing the potency of the compounds.
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| This compound | AVPr1b | [3H]-AVP Binding | Human (recombinant) | 2.72 | [5] |
| This compound | AVPr1b | [3H]-AVP Binding | Rat (anterior pituitary) | 2.22 | [5] |
| This compound | AVPr1b | AVP-induced Ca2+ influx | - | 20.2 | [5] |
| SSR149415 | AVPr1b | - | Rat | - | [6] |
Note: Direct comparative IC50 values for SSR149415 from the same studies as this compound were not available in the searched literature. Researchers should consult specific product datasheets or publications for this information.
In Vivo Effects
This compound has demonstrated efficacy in rodent models of depression and anxiety. A key in vivo effect is the blockade of the hypothalamic-pituitary-adrenal (HPA) axis response to stress.
| Compound | Species | Model | Effect | Oral Dose | Reference |
| This compound | Rat | CRF/dDAVP-induced ACTH release | Antagonized increase in plasma ACTH | 1 mg/kg | [5][7] |
| This compound | Rat | Forced swimming test | Antidepressant-like effect | - | [7] |
| This compound | Rat | Olfactory bulbectomy model | Antidepressant-like effect | - | [7] |
| SSR149415 | Rat | - | Reduced plasma corticosterone | - | [6] |
Experimental Protocols
To facilitate the replication and comparison of findings, detailed experimental protocols are essential. Below are summarized methodologies from a key study characterizing this compound.
In Vitro Radioligand Binding Assay (Adapted from[5])
-
Preparation of Membranes: Membranes from cells expressing recombinant human AVPr1b or from rat anterior pituitary tissue are prepared.
-
Binding Reaction: Membranes are incubated with the radioligand [3H]-AVP and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the competition binding curves.
In Vivo CRF/dDAVP-induced ACTH Release in Rats (Adapted from[7])
-
Animal Model: Male rats are used.
-
Compound Administration: this compound or vehicle is administered orally at a specified time before the challenge.
-
Challenge: A combination of corticotropin-releasing factor (CRF) and the V2 receptor agonist desmopressin (B549326) (dDAVP) is administered intravenously to stimulate ACTH release.
-
Blood Sampling: Blood samples are collected at various time points after the challenge.
-
ACTH Measurement: Plasma ACTH levels are determined using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The effect of the antagonist is evaluated by comparing the ACTH levels in the treated group to the vehicle-treated control group.
Conclusion and Recommendations
The available data from single-laboratory studies provide a solid foundation for the pharmacological profile of this compound as a potent and selective AVPr1b antagonist. To ensure the reproducibility of its effects, researchers are encouraged to:
-
Adhere to Detailed Protocols: Meticulously follow and report detailed experimental procedures, including reagent sources, animal strains, and specific assay conditions.
-
Utilize Reference Compounds: Include a well-characterized reference compound, such as SSR149415, in parallel experiments to benchmark results.
-
Report Quantitative Data: Publish all quantitative data, including dose-response curves and statistical analyses, to allow for meta-analysis and cross-study comparisons.
-
Engage in Data Sharing: Contribute to open science initiatives by sharing raw data and detailed protocols to facilitate independent verification and replication.
By following these best practices, the scientific community can build a more comprehensive and robust understanding of the effects of this compound and accelerate the development of novel therapeutics targeting the vasopressin system.
References
- 1. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 2. What are AVPR1B antagonists and how do they work? [synapse.patsnap.com]
- 3. The vasopressin 1b receptor and the neural regulation of social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of TASP0390325: A Comparative Guide for Researchers
This guide provides an objective comparison of the published findings for TASP0390325, a novel vasopressin V1B receptor antagonist, with other relevant alternatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the vasopressin system for stress-related disorders. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this compound's pharmacological profile.
Comparative Efficacy and Potency
This compound has demonstrated antidepressant and anxiolytic properties in preclinical rodent models.[1] To provide a clear comparison of its performance, the following tables summarize its in vitro binding affinity and in vivo efficacy in key behavioral assays, alongside data for other notable V1B receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | V1B | Human (recombinant) | [³H]-AVP Binding | 2.72[2] | - |
| This compound | V1B | Rat (anterior pituitary) | [³H]-AVP Binding | 2.22[2] | - |
| This compound | V1B | Monkey (pituitary) | [¹¹C]-TASP699 Binding | 2.16[2] | - |
| SSR149415 (Nelivaptan) | V1B | Human (recombinant) | - | - | 1.5[3] |
| SSR149415 (Nelivaptan) | V1B | Rat (native) | - | - | 3.7[4] |
| SSR149415 (Nelivaptan) | V1B | Rat (recombinant) | - | - | 1.3[4] |
Table 2: In Vivo Efficacy in the Forced Swimming Test (FST)
| Compound | Species | Administration Route | Effective Dose Range | Key Finding |
| This compound | Rat | Oral | Not explicitly defined, but antidepressant effects observed.[1] | Exerts antidepressant effects.[1] |
| SSR149415 (Nelivaptan) | Rat | Oral | 10 - 30 mg/kg[3] | Produced significant antidepressant-like effects.[3] |
| SSR149415 (Nelivaptan) | Mouse | Intraperitoneal | 10 - 30 mg/kg | Improved degradation of physical state, anxiety, and despair in a chronic mild stress model.[3] |
| Desipramine | Rat | - | - | Produced a dose-dependent reduction of immobility.[5] |
| Fluoxetine | Rat | - | - | Produced dose-dependent reductions of immobility.[5] |
Table 3: In Vivo Efficacy in Anxiety Models
| Compound | Model | Species | Administration Route | Effective Dose Range | Key Finding |
| This compound | Elevated Plus-Maze | Rat | Oral | Not explicitly defined, but anxiolytic effects observed.[6] | Exerted anxiolytic effects.[6] |
| SSR149415 (Nelivaptan) | Punished Drinking, Elevated Plus-Maze, Light/Dark Tests | Rodent | i.p. or p.o. | 1 - 30 mg/kg[3] | Produced anxiolytic-like activity.[3] |
| SSR149415 (Nelivaptan) | Social Defeat, Defense Test Battery | Rodent | p.o. | 1 - 30 mg/kg[3] | Produced clear-cut anxiolytic-like activity.[3] |
Table 4: Effect on Plasma ACTH Levels
| Compound | Stimulus | Species | Administration Route | Effective Dose | Key Finding |
| This compound | CRF/dDAVP | Rat | Oral | 1 mg/kg[2] | Significantly antagonized the increase in plasma ACTH.[2] |
| SSR149415 (Nelivaptan) | AVP + CRF | Rat | p.o. | 3 mg/kg | Produced powerful dose-dependent inhibition of the ACTH increase.[4] |
| SSR149415 (Nelivaptan) | Restraint Stress | Rat | - | - | Inhibited restraint-stress-induced ACTH secretion.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent validation and comparison.
Forced Swimming Test (FST)
The Forced Swimming Test is a widely used behavioral assay to assess antidepressant-like activity in rodents.
Apparatus:
-
A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind paws (e.g., 30 cm for rats).
Procedure:
-
Habituation (Day 1): Each animal is individually placed in the cylinder for a 15-minute pre-test session. This initial exposure leads to the animal adopting an immobile posture.
-
Testing (Day 2): 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is typically administered orally or via intraperitoneal injection at a specified time before the test session on Day 2.
Elevated Plus-Maze (EPM) Test
The Elevated Plus-Maze is a standard behavioral test to evaluate anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
The maze consists of two open arms and two closed arms (enclosed by high walls), of equal size, arranged opposite to each other.
-
A central platform connects all four arms.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Testing: Each animal is placed on the central platform facing one of the closed arms.
-
Data Collection: The animal is allowed to explore the maze for a set period (e.g., 5-10 minutes). The number of entries into and the time spent in the open and closed arms are recorded.
-
Interpretation: An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
-
Drug Administration: The test compound or vehicle is administered at a specific time before placing the animal on the maze.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: V1B Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for the Forced Swimming Test (FST).
Caption: Corticotropin-Releasing Factor (CRF) Receptor 1 Signaling Pathway.
References
- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anxiolytic- and antidepressant-like effects of the non-peptide vasopressin V1b receptor antagonist, SSR149415, suggest an innovative approach for the treatment of stress-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strain differences in the behavioral effects of antidepressant drugs in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of Arginine Vasopressin V1B Receptor Antagonists: TASP0233278 and this compound for Depression and Anxiety [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of TASP0390325: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing TASP0390325, a potent and selective V1B receptor antagonist, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on general principles of laboratory chemical waste management.
Key Compound Information
A summary of essential data for this compound is presented below, offering at-a-glance information critical for safe handling and accurate record-keeping.
| Property | Value |
| CAS Number | 1642187-96-9 |
| Molecular Formula | C₂₅H₂₉ClFN₅O₄・HCl |
| Molecular Weight | 554.44 g/mol |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure risk. Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any research chemical, must be conducted in accordance with local, state, and federal regulations. The following is a generalized procedure that should be adapted to meet the specific requirements of your institution and locality.
-
Waste Identification and Segregation :
-
Unused or waste this compound, including pure compound and any solutions, should be classified as chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Do not mix with incompatible materials.
-
-
Containerization :
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical and its solvent.
-
The label should clearly identify the contents as "this compound Waste," list all components (including solvents), and display appropriate hazard warnings.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from heat, sparks, and open flames.
-
Follow the storage temperature guidelines for the compound (-20°C) for the waste if necessary to prevent degradation into potentially more hazardous byproducts, pending disposal.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste manifest with all necessary information about the compound and its formulation.
-
-
Decontamination of Labware :
-
Thoroughly decontaminate all labware that has come into contact with this compound.
-
Rinse glassware and equipment with a suitable solvent, and collect the rinsate as chemical waste. Follow with a standard laboratory cleaning procedure.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling TASP0390325
This document provides essential safety protocols, logistical information, and operational plans for the handling and disposal of TASP0390325, a potent and selective V1B receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific hazard classification for this compound is not fully established, it should be handled as a potentially hazardous substance. As a biologically active peptide-like compound, caution should be exercised to avoid inhalation, ingestion, and direct contact with skin and eyes[1]. The following personal protective equipment is mandatory when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or glasses | Protects against splashes and airborne particles. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a particle filter respirator is recommended. | Minimizes risk of inhalation[2]. |
Operational and Logistical Plan
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring easy access to waste disposal containers.
-
Weighing and Aliquoting: If working with the solid form, conduct weighing and aliquoting in a chemical fume hood or a ventilated balance enclosure to prevent dust formation and inhalation[2].
-
Solution Preparation: this compound is soluble in both water and DMSO up to 100 mM[3]. When dissolving, add the solvent slowly to the compound to minimize splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove gloves and wash hands thoroughly.
Storage and Stability: Proper storage is crucial to maintain the integrity of this compound.
Table 2: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid | -20°C | Refer to Certificate of Analysis | Keep in a tightly sealed container. |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture[4]. |
| | -80°C | 6 months | Sealed storage, away from moisture[4]. |
Disposal Plan
All waste materials containing this compound, including empty vials, contaminated consumables (e.g., pipette tips, gloves), and excess solutions, must be disposed of as chemical waste.
-
Do not pour this compound down the drain.
-
Collect all waste in appropriately labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist for the arginine vasopressin receptor 1B (V1B or AVPR1B)[3]. This receptor is a G protein-coupled receptor (GPCR) predominantly found in the anterior pituitary[5][6]. Upon binding of its natural ligand, arginine vasopressin (AVP), the V1B receptor activates a Gq protein, initiating the phospholipase C (PLC) signaling cascade. This results in the mobilization of intracellular calcium and the release of adrenocorticotropic hormone (ACTH)[5][7][8]. This compound exerts its effect by blocking AVP from binding to the receptor, thereby inhibiting this entire downstream pathway[4][9].
References
- 1. polypeptide.com [polypeptide.com]
- 2. fishersci.com [fishersci.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 8. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
